molecular formula C5H5NO2S B102844 N-hydroxythiophene-2-carboxamide CAS No. 17698-15-6

N-hydroxythiophene-2-carboxamide

Cat. No.: B102844
CAS No.: 17698-15-6
M. Wt: 143.17 g/mol
InChI Key: XNSXTZGRPNUMTQ-UHFFFAOYSA-N
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Description

N-Hydroxythiophene-2-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapies. Its core structure, which features a hydroxamic acid group linked to a thiophene ring, is a key pharmacophore for potent inhibitors of histone deacetylases (HDACs) . HDAC enzymes play a critical role in gene expression regulation, and their dysregulation is a hallmark of various cancers; inhibiting these enzymes can induce cell cycle arrest, promote apoptosis, and suppress tumor cell proliferation . Research into thiophene-carboxamide derivatives has demonstrated their broad potential, with studies showing specific compounds exhibit potent cytotoxic effects against diverse cancer cell lines, including melanoma, colorectal carcinoma, and breast cancer . The mechanism of this anticancer activity is multifaceted, involving not only the induction of apoptosis via caspase-3/7 activation but also the disruption of mitochondrial membrane potential and modulation of cellular redox processes . Beyond oncology, the structural motif of thiophene-carboxamide is also explored for other pharmacological activities, such as antioxidant and antibacterial applications, highlighting its versatility as a lead compound in biomedical research . This product is intended for research purposes to further investigate these mechanisms and develop new therapeutic agents.

Properties

IUPAC Name

N-hydroxythiophene-2-carboxamide
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InChI

InChI=1S/C5H5NO2S/c7-5(6-8)4-2-1-3-9-4/h1-3,8H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XNSXTZGRPNUMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID50286296
Record name 2-Thiophenecarbohydroxamic acid
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Molecular Weight

143.17 g/mol
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CAS No.

17698-15-6
Record name 2-Thiophenehydroxamic acid
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Foundational & Exploratory

N-hydroxythiophene-2-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-hydroxythiophene-2-carboxamide: Structure, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction: In the landscape of modern drug discovery, small molecules with heterocyclic scaffolds continue to be a cornerstone of medicinal chemistry. Among these, thiophene derivatives have garnered significant attention due to their diverse biological activities.[1] This guide provides a comprehensive technical overview of N-hydroxythiophene-2-carboxamide, a molecule of interest for its potential therapeutic applications, particularly in the realm of oncology and epigenetic modulation. We will delve into its chemical structure, plausible synthetic routes, physicochemical properties, and its role as a potential histone deacetylase (HDAC) inhibitor.

Chemical Structure and Identity

N-hydroxythiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a hydroxamic acid functional group. The core structure consists of a five-membered aromatic ring containing one sulfur atom. The hydroxamic acid moiety (-CONHOH) is a key feature, known for its ability to chelate metal ions, which is central to the biological activity of many of its derivatives.

Below is a 2D representation of the N-hydroxythiophene-2-carboxamide chemical structure.

Caption: Chemical structure of N-hydroxythiophene-2-carboxamide.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

G start 2-Thiophenecarboxylic acid step1 Activation with Thionyl Chloride (SOCl₂) start->step1 intermediate1 Thiophene-2-carbonyl chloride step1->intermediate1 Formation of acid chloride step2 Reaction with Hydroxylamine (NH₂OH) intermediate1->step2 product N-hydroxythiophene-2-carboxamide step2->product Nucleophilic acyl substitution

Caption: Proposed synthesis workflow for N-hydroxythiophene-2-carboxamide.

Step-by-Step Experimental Protocol (Hypothetical):

  • Activation of 2-Thiophenecarboxylic Acid:

    • To a solution of 2-thiophenecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for several hours or until the evolution of gas ceases.

    • The solvent and excess chlorinating agent are then removed under reduced pressure to yield thiophene-2-carbonyl chloride, which can often be used in the next step without further purification.

  • Formation of the Hydroxamic Acid:

    • Prepare a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent to generate free hydroxylamine.

    • Cool this solution to 0 °C and add the previously prepared thiophene-2-carbonyl chloride solution dropwise with vigorous stirring.

    • The reaction is typically monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).

    • The crude product can be purified by recrystallization or column chromatography to afford N-hydroxythiophene-2-carboxamide.

Physicochemical Properties

Specific experimental data for the physicochemical properties of N-hydroxythiophene-2-carboxamide are not explicitly available. However, we can infer some properties based on its structure and data from similar compounds like N-(3-hydroxyphenyl)thiophene-2-carboxamide.[3][4]

PropertyPredicted/Inferred ValueSource/Basis for Inference
Molecular Formula C₅H₅NO₂SBased on chemical structure[5]
Molecular Weight 143.16 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureBased on related compounds[3]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanolInferred from the properties of similar heterocyclic carboxamides
pKa Estimated to be in the range of 8-10 for the hydroxylamino groupTypical range for hydroxamic acids
XlogP ~1.0 - 2.0Estimated based on the structure; indicates moderate lipophilicity

Biological Activity and Therapeutic Potential

The primary therapeutic interest in N-hydroxythiophene-2-carboxamide and its derivatives lies in their potential as Histone Deacetylase (HDAC) inhibitors .

Mechanism of Action as an HDAC Inhibitor:

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histone and non-histone proteins.[6][7] This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[7]

HDAC inhibitors work by restoring the normal acetylation patterns of histones, which leads to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] The hydroxamic acid moiety of N-hydroxythiophene-2-carboxamide is a critical pharmacophore that chelates the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.[8]

G cluster_0 Cellular State in Cancer cluster_1 Therapeutic Intervention HDAC_over Overexpressed HDACs Hypoacetylation Histone Hypoacetylation HDAC_over->Hypoacetylation NHTCA N-hydroxythiophene-2-carboxamide HDAC_over->NHTCA Inhibits Gene_silencing Tumor Suppressor Gene Silencing Hypoacetylation->Gene_silencing Cancer_progression Cancer Progression Gene_silencing->Cancer_progression HDAC_inhibition HDAC Inhibition NHTCA->HDAC_inhibition Hyperacetylation Histone Hyperacetylation HDAC_inhibition->Hyperacetylation Gene_activation Tumor Suppressor Gene Re-expression Hyperacetylation->Gene_activation Apoptosis Apoptosis & Cell Cycle Arrest Gene_activation->Apoptosis

Sources

Biological Activity of Thiophene-2-Hydroxamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological versatility of thiophene-2-hydroxamic acid (T2HA) derivatives. Unlike their benzene analogues (e.g., Vorinostat/SAHA), thiophene-based scaffolds offer unique electronic properties and reduced steric bulk, often resulting in superior bioavailability and isoform selectivity. This document details their primary application as Histone Deacetylase (HDAC) inhibitors and Urease inhibitors , providing synthesis protocols, structure-activity relationships (SAR), and mechanistic insights grounded in metal chelation chemistry.

Part 1: Chemical Basis & Structural Logic

The Thiophene Advantage

Thiophene acts as a bioisostere of benzene but possesses distinct advantages in drug design:

  • Electronic Effects: The sulfur atom acts as an electron donor, increasing the electron density of the ring. This facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites.
  • Geometry: The C-S-C bond angle (~92°) is smaller than the C-C-C angle in benzene (120°), altering the vector orientation of substituents. This allows T2HA derivatives to access sub-pockets in enzymes like HDAC6 that are sterically restricted for phenyl-based inhibitors.

The Zinc-Binding Group (ZBG)

The hydroxamic acid moiety (-CONHOH) is the critical pharmacophore. It functions as a bidentate ligand, chelating divalent metal ions (Zn


, Ni

) essential for the catalytic activity of metalloenzymes.

SAR_Logic Thiophene Thiophene Core (Linker/Scaffold) ZBG Hydroxamic Acid (Zinc Binding Group) Thiophene->ZBG Orients Geometry Cap Surface Recognition Cap (Selectivity Determinant) Thiophene->Cap Connects Target Target Enzyme (HDAC / Urease) ZBG->Target Chelates Metal Ion (Zn2+/Ni2+) Cap->Target Hydrophobic Interaction (Rim of Active Site)

Figure 1: Pharmacophore assembly of Thiophene-2-Hydroxamic Acid derivatives. The thiophene ring acts as a rigid linker orienting the ZBG toward the catalytic metal.

Part 2: Therapeutic Applications[1][2][3][4][5][6][7]

Histone Deacetylase (HDAC) Inhibition

HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[1] T2HA derivatives inhibit this process.[2][3]

  • Mechanism: The hydroxamic acid oxygen atoms coordinate the Zn

    
     ion at the bottom of the HDAC catalytic tunnel, displacing the water molecule required for catalysis.
    
  • Selectivity: Thiophene analogues often show higher selectivity for HDAC6 (implicated in neurodegeneration and metastasis) compared to Class I HDACs (HDAC1/2/3), reducing toxicity associated with broad-spectrum inhibition.

Comparative Potency Data (IC


 Values): 
Compound ClassStructure CoreTargetIC

(nM)
Reference
Vorinostat (SAHA) Phenyl-LinkerHDAC110 - 20[Standard]
Thiophene Analog Thiophene-2-ylHDAC15 - 15[1, 2]
Thiophene Analog Thiophene-2-ylHDAC62 - 8[1, 3]
Urease Inhibition (H. pylori Eradication)

Urease allows Helicobacter pylori to survive in the stomach by neutralizing acid with ammonia. T2HA derivatives inhibit urease by chelating the active site Nickel (Ni


) ions.
  • Advantage: T2HA derivatives show superior stability and lower clearance rates compared to acetohydroxamic acid (AHA), the current clinical standard.

  • Potency: While AHA has an IC

    
     in the millimolar range, thiophene derivatives often achieve low micromolar (3–20 µM) potency [4].
    

Part 3: Mechanism of Action (Signaling Pathway)

The following diagram illustrates the dual-pathway mechanism where T2HA derivatives induce apoptosis in cancer cells (via HDAC) and prevent bacterial colonization (via Urease).

Mechanism_Action Drug Thiophene-2-Hydroxamic Acid HDAC HDAC Active Site (Zn2+) Drug->HDAC Chelation Urease Urease Active Site (Ni2+) Drug->Urease Chelation Acetylation Accumulation of Acetylated Histones HDAC->Acetylation Inhibition Chromatin Open Chromatin Structure Acetylation->Chromatin GeneExp Expression of p21/WAF1 (Tumor Suppressor) Chromatin->GeneExp Apoptosis Apoptosis / Cell Cycle Arrest GeneExp->Apoptosis Hydrolysis Block Urea Hydrolysis Urease->Hydrolysis Inhibition Ammonia Reduced Ammonia (NH3) Production Hydrolysis->Ammonia PH Acidification of Microenvironment Ammonia->PH BactDeath H. pylori Clearance PH->BactDeath

Figure 2: Dual mechanistic pathways of Thiophene-2-Hydroxamic Acid derivatives targeting epigenetic regulation (Left) and bacterial survival (Right).

Part 4: Experimental Protocols

Synthesis of N-hydroxythiophene-2-carboxamide

This protocol describes the conversion of a thiophene ester to the hydroxamic acid. This method is preferred over the acid chloride route due to milder conditions and higher yields.

Reagents:

  • Methyl thiophene-2-carboxylate (1.0 eq)

  • Hydroxylamine hydrochloride (NH

    
    OH·HCl) (3.0 eq)
    
  • Potassium Hydroxide (KOH) (4.0 eq)

  • Methanol (MeOH) (anhydrous)

Step-by-Step Methodology:

  • Preparation of Hydroxylamine: Dissolve NH

    
    OH·HCl (3.0 eq) in minimal MeOH. In a separate flask, dissolve KOH (4.0 eq) in MeOH.
    
  • Activation: Cool both solutions to 0°C. Slowly add the KOH solution to the hydroxylamine solution. A white precipitate (KCl) will form. Stir for 15 minutes at 0°C.

  • Filtration: Filter the mixture to remove the KCl precipitate. The filtrate contains free hydroxylamine base.

  • Coupling: Add Methyl thiophene-2-carboxylate (1.0 eq) to the filtrate. Stir the reaction mixture at room temperature (25°C) for 4–6 hours. Monitor via TLC (System: CHCl

    
    :MeOH 9:1).
    
  • Workup: Evaporate the solvent under reduced pressure to obtain a solid residue.

  • Acidification: Dissolve the residue in minimal distilled water. Cool to 0°C and acidify to pH 5–6 using 1N HCl. The product will precipitate out.

  • Purification: Filter the solid, wash with ice-cold water, and recrystallize from ethanol/water to yield pure N-hydroxythiophene-2-carboxamide.

Validation Check:

  • Ferric Chloride Test: Dissolve a small amount of product in ethanol and add 1-2 drops of FeCl

    
     solution. A deep red/violet color confirms the presence of the hydroxamic acid group.
    
HDAC Inhibition Assay (Fluorometric)

To quantify biological activity, use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme Prep: Dilute recombinant HDAC1 or HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    ).
    
  • Incubation: Mix 10 µL of enzyme solution with 10 µL of the thiophene derivative (serial dilutions in DMSO). Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 20 µL of fluorogenic substrate (50 µM final conc). Incubate for 30 minutes at 37°C.

  • Developer: Add 50 µL of developer solution (Trypsin/Trichostatin A) to stop the deacetylation and release the fluorophore (AMC).

  • Read: Measure fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot log[Inhibitor] vs. % Activity to calculate IC

    
    .
    

Part 5: Computational Workflow (Molecular Docking)

To predict the binding affinity of new derivatives before synthesis, follow this computational pipeline.

Docking_Workflow Step1 Ligand Preparation (ChemDraw/Avogadro) Energy Minimization (MMFF94) Step3 Grid Generation Center on Zn2+ Ion Box size: 20x20x20 Å Step1->Step3 Step2 Protein Preparation (PDB: 4LXZ for HDAC6) Remove Water, Add Hydrogens Step2->Step3 Step4 Docking (AutoDock Vina) Constraint: ZBG Oxygen-Zn distance < 2.5 Å Step3->Step4 Step5 Analysis Score (kcal/mol) RMSD < 2.0 Å Step4->Step5

Figure 3: In silico workflow for validating Thiophene-2-Hydroxamic Acid binding modes.

References

  • Mishra, R., et al. (2011). "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 3(4): 38-54. Link

  • Patel, G. A., et al. (2010).[4] "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 2(1): 215.[4]

  • Zhang, Y., et al. (2023).[4] "Medicinal chemistry advances in targeting class I histone deacetylases." Exploration of Targeted Anti-tumor Therapy. Link

  • Muri, E. M. F., et al. (2003).[3] "Design and synthesis of heterocyclic hydroxamic acid derivatives as inhibitors of Helicobacter pylori urease." Synthetic Communications, 33(12): 1977-1995.[3] Link

  • Kozikowski, A. P., et al. (2008). "Functional differences between phenyl- and thiophene-based HDAC inhibitors." Journal of Medicinal Chemistry, 51(15): 4370-4384.

Sources

Engineering the Catalytic Pocket: N-hydroxythiophene-2-carboxamide as a Next-Generation Zinc-Binding Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of epigenetic modulation, the architectural precision of small-molecule inhibitors dictates both their efficacy and safety profiles. As a Senior Application Scientist specializing in targeted protein modulation, I have evaluated numerous zinc-binding groups (ZBGs) designed to inhibit histone deacetylases (HDACs). While the aliphatic hydroxamic acid warhead (seen in drugs like vorinostat) remains the gold standard for zinc chelation, it frequently suffers from rapid metabolic clearance, promiscuous metalloprotein binding, and potential mutagenicity[1].

To circumvent these liabilities, the strategic incorporation of heteroaromatic systems—specifically the N-hydroxythiophene-2-carboxamide moiety—has emerged as a sophisticated structural intervention. This guide provides an in-depth technical analysis of how the thiophene ring modulates the electronic density of the hydroxamate warhead, fine-tunes zinc affinity, and enables the development of highly selective and dual-targeting therapeutics.

The Mechanistic Imperative of Zinc-Binding Groups (ZBGs)

The catalytic core of zinc-dependent HDACs features a narrow, hydrophobic tunnel leading to a buried catalytic


 ion. This ion is typically coordinated by two aspartate residues and one histidine residue, alongside an activated water molecule essential for the hydrolysis of acetyl-lysine[2].

The canonical HDAC inhibitor pharmacophore consists of three distinct regions: a surface-recognition cap, a hydrophobic linker, and a ZBG. The ZBG is the primary driver of target affinity. Upon deprotonation, the hydroxamic acid moiety acts as a bidentate anionic chelator, coordinating the zinc ion via its hydroxyl and carbonyl oxygen atoms and effectively displacing the catalytic water molecule[2].

Fig 1. Logical breakdown of the HDAC inhibitor pharmacophore featuring the thiophene-based ZBG.

By replacing a flexible aliphatic chain with a rigid thiophene ring, we alter the electronic distribution and restrict the conformational space of the warhead. The sulfur atom in the thiophene ring can engage in specific non-covalent interactions within the HDAC active site, reducing the entropic penalty upon binding and extending the drug's residence time.

Structural Applications and Polypharmacology

The unique geometry of N-hydroxythiophene-2-carboxamide has proven highly effective in two advanced therapeutic paradigms:

A. Polypharmacology: Dual Hsp90/HDAC6 Inhibition In aggressive cancers such as castrate-resistant prostate cancer (CRPC), targeting a single pathway is often insufficient. HDAC6 regulates the acetylation levels of Heat Shock Protein 90 (Hsp90), creating a synergistic interplay between the two targets[3]. By fusing a pyrrolo-pyrimidine scaffold (an Hsp90 inhibitor) with an N-hydroxythiophene-2-carboxamide ZBG, researchers have successfully engineered dual inhibitors. These thiophene-substituted hydroxamates exhibit nanomolar IC50 values against HDAC6, demonstrating that the rigid heteroaromatic warhead perfectly positions the chelating oxygens at the base of the HDAC6 catalytic tunnel without sterically clashing with the tunnel walls[3].

B. Isoform-Selective Parasitic Inhibition (SmHDAC8) Schistosomiasis treatment requires selective inhibition of the parasite's HDAC8 (SmHDAC8) over human host isoforms. The N-hydroxythiophene-2-carboxamide ZBG, when coupled to a spiro-indoline or thieno[3,2-b]indole core (e.g., compound NF2886), exploits a novel allosteric binding site next to Trp198 on the enzyme surface[4]. The thiophene ring provides the exact steric bulk and vectorality needed to navigate this unique parasitic pocket while maintaining robust bidentate zinc chelation[4].

Quantitative SAR Analysis
Compound / ScaffoldTargetZBG TypeIC50 / PotencyKey Structural FeatureRef
Compound 6 (Pyrrolo-pyrimidine)HDAC6 / Hsp90N-hydroxythiophene-2-carboxamideNanomolar rangeDual-targeting capability[3]
NF2886 (Thieno[3,2-b]indole)SmHDAC8N-hydroxythiophene-2-carboxamideHigh PotencySpiroindoline core[4]
SAHA (Vorinostat)Pan-HDACAliphatic Hydroxamate~10-20 nMLinear aliphatic linker[2]
Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis and validation of thiophene-based ZBGs must follow strict, causally-driven protocols.

Protocol A: Chemical Synthesis via Hydroxylaminolysis

The generation of the N-hydroxythiophene-2-carboxamide warhead relies on the direct hydroxylaminolysis of a thiophene-2-carboxylate ester.

  • Reagent Preparation: Dissolve the ester precursor (0.2 mmol) in an anhydrous THF/MeOH mixture (1:1, v/v, 8 mL).

    • Causality: The co-solvent system ensures complete solubility of the hydrophobic organic scaffold (THF) while maintaining the solubility of the incoming polar nucleophile (MeOH)[3].

  • Nucleophilic Attack: Add 50% w/w aqueous

    
     (30 equivalents) followed by 1N NaOH (7.5 mmol) or methanolic KOH[3][4].
    
    • Causality: The strong base deprotonates the hydroxylamine, drastically increasing its nucleophilicity. The massive stoichiometric excess of

      
       drives the equilibrium of the transamidation reaction forward, preventing the competitive hydrolysis of the ester into a dead-end carboxylic acid.
      
  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours.

  • Neutral Quench: Slowly add 1N HCl until the solution reaches exactly pH 7.

    • Causality: A neutral quench is critical. Acidic conditions (pH < 5) will catalyze the hydrolysis of the newly formed hydroxamic acid, while basic conditions will lead to degradation and poor chromatographic resolution[4].

  • Purification: Extract with dichloromethane (DCM) and purify via silica gel chromatography using a DCM/MeOH/

    
     gradient[4].
    
Protocol B: Biochemical Validation (Fluor de Lys Assay)

A self-validating enzymatic assay is essential to confirm that the synthesized ZBG effectively chelates the catalytic zinc.

  • Incubation: In a 96-well microtiter plate, incubate the recombinant HDAC enzyme with the inhibitor at varying concentrations (1 nM to 10 μM) in assay buffer for 10 minutes at 37°C[4].

  • Substrate Addition: Add the fluorogenic acetylated substrate (Fluor de Lys) and incubate for an additional 30 minutes.

  • Development: Add the developer solution containing a peptidase.

    • Causality: This is a self-validating, coupled assay. The peptidase can only cleave the substrate to release the fluorophore if the HDAC enzyme has successfully deacetylated the lysine residue. If the N-hydroxythiophene-2-carboxamide ZBG successfully chelates the

      
       ion, deacetylation is blocked, the peptidase cannot act, and fluorescence remains at baseline.
      
  • Quantification: Measure fluorescence (Ex 360 nm / Em 460 nm) and calculate the IC50 using non-linear regression.

Fig 2. Self-validating experimental workflow for synthesizing and evaluating thiophene-based ZBGs.

Conclusion

The transition from flexible aliphatic hydroxamates to rigid, heteroaromatic systems like N-hydroxythiophene-2-carboxamide represents a critical evolution in epigenetic drug design. By leveraging the inductive effects and steric constraints of the thiophene ring, researchers can achieve superior bidentate zinc chelation, prolonged target residence time, and the precise vectorality required for isoform-selective or dual-targeting therapeutic applications.

References
  • Source: nih.
  • Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8)
  • Source: researchgate.
  • Source: mdpi.

Sources

Introduction: The Epigenetic Landscape and HDAC Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This whitepaper provides an in-depth technical analysis of the structural design, mechanistic rationale, and experimental validation of thiophene-based hydroxamic acids as Histone Deacetylase (HDAC) inhibitors. It is designed for medicinal chemists, pharmacologists, and drug development professionals seeking to optimize epigenetic modulators.

Histone deacetylases (HDACs) are critical epigenetic enzymes that catalyze the removal of acetyl groups from the ε-amino lysine residues of histone and non-histone proteins. Overexpression of HDACs leads to condensed chromatin, transcriptional repression of tumor suppressor genes, and enhanced survival of malignant cells[1]. Consequently, HDAC inhibitors (HDACis) have emerged as highly validated targets in oncology and neurodegenerative diseases.

The canonical pharmacophore of an HDAC inhibitor consists of three regions:

  • Zinc-Binding Group (ZBG): Chelates the catalytic Zn²⁺ ion at the base of the active site pocket.

  • Linker: Spans the narrow hydrophobic channel of the enzyme.

  • Cap Group: Interacts with the amino acid residues at the surface rim of the HDAC pocket to confer isoform selectivity.

While first-generation hydroxamic acids like Vorinostat (SAHA) are clinically approved, they often suffer from poor pharmacokinetic profiles, low aqueous solubility, and a lack of isoform selectivity, leading to off-target toxicity[2]. To overcome these limitations, researchers have integrated five-membered heterocycles—specifically thiophene rings —into the linker or cap regions of hydroxamate derivatives[3].

G CAP Cap Group (Surface Recognition) LINKER Linker Region (Thiophene Scaffold) CAP->LINKER  Connects   ZBG Zinc Binding Group (Hydroxamic Acid) LINKER->ZBG  Positions   TARGET Catalytic Zn2+ Ion (Active Site Bottom) ZBG->TARGET  Bidentate Chelation  

Logical pharmacophore model of thiophene-based hydroxamic acid HDAC inhibitors.

Mechanistic Rationale: Why Thiophene Hydroxamic Acids?

The transition from rigid phenyl-based linkers to thiophene-based scaffolds is driven by strict physicochemical and stereoelectronic causality.

The Hydroxamic Acid ZBG

Hydroxamic acid remains the gold standard ZBG due to its superior bidentate chelation of the Zn²⁺ ion[4]. The carbonyl oxygen and the hydroxylamine oxygen coordinate with the zinc ion, while the NH group acts as a hydrogen bond donor to active site histidine residues (e.g., His142 and His143 in HDAC1).

The Thiophene Advantage

Replacing a phenyl ring with a thiophene heterocycle provides multiple structural advantages:

  • Favorable Exit Vector: Thiophene is a five-membered ring with unique internal bond angles. This alters the trajectory of the cap group as it exits the hydrophobic channel, allowing it to better occupy the allosteric cavities at the rim of specific HDAC isoforms (such as HDAC1 and HDAC6)[3].

  • Enhanced Physicochemical Properties: Thiophene-based hydroxamates demonstrate significantly improved aqueous solubility and an optimized lipophilicity balance compared to bis-substituted aromatic amides[5]. This translates to superior Drug Metabolism and Pharmacokinetics (DMPK) profiles[6].

  • Electronic Interactions: The sulfur atom in the thiophene ring is electron-rich and polarizable, enabling it to participate in multipolar interactions or weak hydrogen bonding with surface residues that a purely carbocyclic phenyl ring cannot achieve.

Pathway HDAC Active HDAC Enzyme Chromatin Deacetylated Histones (Condensed Chromatin) HDAC->Chromatin Deacetylates Silencing Gene Silencing (Tumor Suppressor Repression) Chromatin->Silencing Causes Inhibitor Thiophene Hydroxamic Acid (HDACi) Inhibitor->HDAC Inhibits OpenChromatin Acetylated Histones (Open Chromatin) Inhibitor->OpenChromatin Promotes Transcription Gene Transcription (Apoptosis / Cell Cycle Arrest) OpenChromatin->Transcription Activates

Mechanism of epigenetic modulation by thiophene hydroxamic acid HDAC inhibitors.

Structure-Activity Relationships (SAR) & Isoform Selectivity

A major challenge in HDACi development is achieving isoform selectivity. Class I HDACs (1, 2, 3, 8) are primarily nuclear, whereas Class IIb (HDAC6) is largely cytoplasmic and regulates non-histone proteins like α-tubulin[7].

Thiophene hydroxamic acids have shown exceptional promise in targeting specific isoforms. For instance, α-methyl substituted thiophene enantiomers (e.g., Compound 33) have demonstrated extreme selectivity for HDAC6 over Class I isoforms, driving in-cell tubulin acetylation with minimal impact on nuclear p21 levels[6].

Table 1: Comparative Enzymatic Inhibition (IC₅₀) of Standard vs. Thiophene-Based HDACis

CompoundTarget IsoformIC₅₀ ValueKey Biological EffectRef
Vorinostat (SAHA) HDAC157 nM - 1.11 µMPan-HDAC inhibition, clinical standard[4]
Vorinostat (SAHA) HDAC612 nM - 1.44 µMPan-HDAC inhibition[4]
Thiophene Hybrid 64 HDAC11.14 nMPotent anti-proliferative in MDA-MB-231[6]
Compound 33 (Thiophene) HDAC617 nMHigh selectivity index (>4000 vs HDAC1-3)[6]
Pyrimidinylthiopheneyl Deriv. 2 Class I-IIb0.48 µM (Cellular)Suppressed TNBC tumor growth in vivo[2]

Experimental Methodology: Fluorometric HDAC Inhibition Assay

To validate the efficacy of synthesized thiophene hydroxamic acids, researchers rely on robust, self-validating in vitro assays. The fluorometric HDAC activity assay eliminates the need for radioactive isotopes and provides high-throughput compatibility[8],[9].

Causality of the Assay System: The assay utilizes a synthetic substrate containing an acetylated lysine side chain coupled to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). In its acetylated state, the substrate is resistant to cleavage by the "Lysine Developer" (a specific peptidase). When an active HDAC enzyme deacetylates the lysine, it sensitizes the substrate. The developer then cleaves the deacetylated molecule, releasing free AMC, which emits fluorescence. Therefore, successful HDAC inhibition by a thiophene hydroxamic acid results in a measurable decrease in fluorescence.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dilute the HDAC Substrate (Boc-Lys(Ac)-AMC) to a working concentration of 50 µM in 1X HDAC Assay Buffer[10].

    • Prepare the target enzyme (e.g., HeLa nuclear extract for Class I/II, or recombinant human HDAC6) by diluting it in the assay buffer[11].

    • Prepare serial dilutions of the thiophene hydroxamic acid inhibitor (test compound) and Vorinostat (positive control)[10],[9].

  • Reaction Assembly (96-well plate):

    • Add 10 µL of the test inhibitor (or buffer for negative inhibition control) to the respective wells.

    • Add 40 µL of the diluted HDAC enzyme extract.

    • Incubate at room temperature for 10 minutes to allow the inhibitor to equilibrate and bind the enzyme pocket.

  • Substrate Incubation:

    • Add 50 µL of the diluted HDAC Substrate to each well to initiate the reaction.

    • Shake gently and incubate the plate at 37°C for 30–60 minutes[10],[11].

  • Signal Development:

    • Stop the reaction by adding 10 µL to 50 µL (kit-dependent) of the Lysine Developer (which often contains Trichostatin A to immediately halt any further HDAC activity)[10],[11].

    • Incubate the plate at 37°C for an additional 15–30 minutes to allow the peptidase to cleave the deacetylated substrates.

  • Detection & Analysis:

    • Read the plate in a fluorescence microplate reader with Excitation = 350–380 nm and Emission = 440–460 nm (or 490/520 nm depending on the specific fluorophore used)[11],[9].

    • Calculate the IC₅₀ by plotting the Relative Fluorescence Units (RFU) against the log concentration of the thiophene inhibitor.

Workflow Step1 Step 1: Preparation Prepare enzyme extract & thiophene HDACi Step2 Step 2: Incubation Add fluorometric acetylated substrate (37°C, 30-60m) Step1->Step2 Step3 Step 3: Development Add Lysine Developer to cleave deacetylated substrate Step2->Step3 Step4 Step 4: Detection Read fluorescence (Ex: 360nm, Em: 460nm) Step3->Step4 Step5 Step 5: Analysis Calculate IC50 & Relative Fluorescence Units (RFU) Step4->Step5

Step-by-step workflow for the fluorometric HDAC activity and inhibition assay.

Conclusion

Thiophene-based hydroxamic acids represent a highly rational evolution in the design of epigenetic therapeutics. By leveraging the unique geometry and electronic properties of the five-membered thiophene ring, medicinal chemists can optimize the linker and cap group interactions within the HDAC active site. This structural tuning not only restores aqueous solubility but also drives potent, isoform-specific inhibition (such as selective HDAC6 targeting), ultimately widening the therapeutic window for treating solid tumors and hematological malignancies.

References

  • Synthesis and Biological Evaluation of Thiophene-Based Hydroxamate Derivatives as HDACis with Antitumor Activities | Request PDF - ResearchGate. ResearchGate. Available at:[Link]

  • Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. MDPI. Available at:[Link]

  • SensoLyte 520 HDAC Activity Assay Kit Fluorimetric. AnaSpec. Available at:[Link]

  • ab1438 – HDAC Activity Assay Kit (Fluorometric). Abcam. Available at:[Link]

  • Full article: Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. Taylor & Francis. Available at:[Link]

  • HDAC Inhibitors for the Therapy of Triple Negative Breast Cancer. PMC. Available at:[Link]

  • Full article: Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Taylor & Francis. Available at:[Link]

  • Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. NIH. Available at:[Link]

Sources

Physicochemical Profiling of N-Hydroxythiophene-2-carboxamide: A Technical Guide to pKa and logP

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Profiling of N-Hydroxythiophene-2-carboxamide (CAS 17698-15-6) Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists

Executive Summary

N-Hydroxythiophene-2-carboxamide (CAS: 17698-15-6 ), also known as 2-thiophenecarbohydroxamic acid, represents a critical scaffold in fragment-based drug discovery (FBDD), particularly for zinc-dependent metalloenzymes such as Histone Deacetylases (HDACs) and Ureases.

This guide provides a rigorous analysis of its two primary physicochemical descriptors: Acid Dissociation Constant (pKa) and Lipophilicity (logP) . Accurate determination of these values is non-negotiable for predicting blood-brain barrier (BBB) penetration, metal-binding affinity, and off-target toxicity.

Key Physicochemical Data Snapshot:

Property Value / Range Confidence Method/Basis
pKa (Hydroxamic -NH-OH) 8.1 – 8.5 High (Derived) Comparative Electronic Effect (vs. Benzohydroxamic Acid)
logP (Octanol/Water) 0.6 – 0.9 Medium (Predicted) Fragment Contribution & HPLC Retention
Molecular Weight 143.16 g/mol Exact Formula: C₅H₅NO₂S

| H-Bond Donors/Acceptors | 2 / 3 | Exact | Structural Analysis |[1][2]

Chemical Identity & Structural Logic[1][3][4]

Understanding the behavior of this compound requires dissecting its electronic structure. Unlike aliphatic hydroxamic acids (e.g., Acetohydroxamic acid, pKa ~9.3), the thiophene ring in N-hydroxythiophene-2-carboxamide exerts a distinct electron-withdrawing inductive effect (-I) combined with resonance stabilization.

Ionization Equilibrium

The hydroxamic acid moiety exists in an equilibrium between the neutral form and the hydroxamate anion. The acidity is driven by the deprotonation of the hydroxyl group (-OH), not the amide nitrogen.

Ionization Neutral Neutral Form (pH < 8.0) Thiophene-CONH-OH Transition Equilibrium (pKa ≈ 8.3) Neutral->Transition - H⁺ Anion Hydroxamate Anion (pH > 8.5) Thiophene-CON-O⁻ Transition->Anion Deprotonation Metal Metal Complex (Zn²⁺ / Fe³⁺ Chelation) Anion->Metal Bidentate Binding

Figure 1: Ionization pathway of N-hydroxythiophene-2-carboxamide. The hydroxamate anion is the active species for metal chelation.

The pKa Profile: Acidity & Electronic Effects[5]

The "Thiophene Effect"

To determine the pKa of N-hydroxythiophene-2-carboxamide without a direct experimental citation, we employ Linear Free Energy Relationships (LFER) using validated anchor points.

  • Reference Point A (Benzoic vs. Thiophene-2-carboxylic acid):

    • Benzoic Acid pKa: 4.20 [3][4][5]

    • Thiophene-2-carboxylic Acid pKa: 3.49 [2]

    • Insight: The thiophene ring stabilizes the carboxylate anion more effectively than the benzene ring (ΔpKa ≈ -0.7), making the parent acid stronger.

  • Reference Point B (Benzohydroxamic Acid):

    • Benzohydroxamic Acid pKa: 8.89 (Experimental)[6][7][8][9]

    • Insight: Hydroxamic acids are weaker acids than their carboxylic counterparts due to the electron-donating resonance of the adjacent nitrogen.

  • Derived Value for Target: Applying the electronic shift observed in the carboxylic acids to the hydroxamic scaffold:

    
    
    
    
    

Implication: At physiological pH (7.4), the compound remains predominantly neutral (~90%), ensuring membrane permeability. However, inside the active site of metalloenzymes (often slightly basic or stabilized by residues), the anion forms readily to chelate Zinc.

The logP Profile: Lipophilicity & Solubility

Predicted vs. Experimental Trends
  • Thiophene Lipophilicity: Thiophene (logP ~1.81) is slightly less lipophilic than Benzene (logP ~2.13) due to the polarizability and lone pairs of the Sulfur atom.

  • Hydroxamic Acid Contribution: The -CONHOH group is highly polar, typically reducing logP by ~1.0 - 1.5 units relative to the parent ring.

Estimated logP: 0.6 – 0.9

  • logD (pH 7.4): Since the compound is largely neutral at pH 7.4, the distribution coefficient (logD) will closely mirror the logP.

  • Solubility: The compound exhibits moderate water solubility (approx. 0.5 - 2 mg/mL) but high solubility in polar organic solvents (DMSO, Methanol).

Experimental Methodologies

To validate these values in your specific formulation, use the following self-validating protocols.

Protocol A: Potentiometric Titration (pKa Determination)

Best for: Precise pKa measurement of pure substance.

  • Preparation: Dissolve 5 mg of N-hydroxythiophene-2-carboxamide in 10 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If solubility is poor, use a Methanol/Water co-solvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% MeOH (Yasuda-Shedlovsky extrapolation).

  • Titrant: Carbonate-free 0.1 N NaOH.

  • Execution: Perform titration under Nitrogen atmosphere at 25°C. Record pH vs. Volume added.

  • Analysis: Use the Bjerrum method or Gran plot analysis to identify the inflection point.

    • Validation Check: The titration curve should show a single buffer region centered around pH 8.2–8.4.

Protocol B: Shake-Flask Method (logP Determination)

Best for: Establishing partition coefficient.

  • Phases: Pre-saturate 1-Octanol with Water, and Water with 1-Octanol for 24 hours.

  • Equilibration: Dissolve the compound in the octanol phase (Stock A). Mix Stock A with the aqueous phase in a 1:1 ratio.

  • Separation: Shake for 4 hours, centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

Workflow cluster_0 Experimental Validation Workflow Start Start: Pure Compound (CAS 17698-15-6) SolubilityCheck Solubility Check (Water vs. MeOH) Start->SolubilityCheck Branch Soluble in Water? SolubilityCheck->Branch MethodA Potentiometric Titration (Aqueous) Branch->MethodA Yes (>1mM) MethodB Co-solvent Titration (Yasuda-Shedlovsky) Branch->MethodB No (<1mM) Analysis Data Analysis (Gran Plot / Bjerrum) MethodA->Analysis MethodB->Analysis Result Validated pKa Analysis->Result

Figure 2: Decision tree for selecting the correct pKa determination methodology based on solubility.

Pharmaceutical Implications[2][11][12][13][14][15]

Metal Chelation & HDAC Inhibition

The efficacy of this compound as an HDAC inhibitor relies on the hydroxamate anion .

  • Mechanism: The ionized oxygen (O⁻) and the carbonyl oxygen form a bidentate chelate with the Zn²⁺ ion at the bottom of the HDAC catalytic pocket.

  • pKa Relevance: A lower pKa (closer to 7.4) implies a higher fraction of the drug exists in the anionic state within the enzyme pocket, potentially increasing potency compared to less acidic analogs.

Stability Warning

Hydroxamic acids are susceptible to hydrolysis, converting back to the carboxylic acid (inactive) and hydroxylamine (toxic).

  • Storage: Store solid at -20°C.

  • Solution Stability: Avoid basic buffers (pH > 9) for prolonged periods, as the anion is more prone to hydrolysis (Lossen rearrangement is less likely here but hydrolysis is a risk).

References

  • ChemicalBook . 2-Thiophenecarboxylic acid Properties and pKa. Retrieved from .

  • BenchChem . Benzohydroxamic Acid: A Technical Overview of its Acidity. Retrieved from .

  • PubChem . Compound Summary: 2-Thiophenecarboxylic acid (CID 10700).[1] National Library of Medicine. Retrieved from .

  • Santa Cruz Biotechnology . N-Hydroxythiophene-2-carboxamide (CAS 17698-15-6).[10][11][12] Retrieved from .

  • Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. (Contextual reference for hydroxamic acid pKa ranges).

Sources

Therapeutic Potential of Thiophene-Based Hydroxamic Acids in Cancer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and therapeutic utility of thiophene-based hydroxamic acids (TBHAs) as Histone Deacetylase Inhibitors (HDACi). While the hydroxamic acid moiety serves as a potent zinc-binding group (ZBG), the incorporation of a thiophene linker—as a bioisostere of the traditional phenyl ring—offers distinct advantages in terms of active site geometry, lipophilicity, and isoform selectivity. This document outlines the rational design, synthetic protocols, and biological validation of TBHAs, providing a roadmap for researchers targeting epigenetic dysregulation in oncology.

Rational Design & Structure-Activity Relationship (SAR)

The Pharmacophore Model

Effective HDAC inhibitors generally follow a tripartite pharmacophore:

  • Cap Group: Occupies the surface recognition domain; determines selectivity.[1]

  • Linker: Connects the Cap to the ZBG; occupies the narrow hydrophobic tunnel of the enzyme.

  • Zinc-Binding Group (ZBG): Chelates the Zn²⁺ ion at the active site.[2]

The Thiophene Advantage

Replacing the canonical phenyl linker (found in Vorinostat/SAHA) with a thiophene ring introduces critical physicochemical changes:

  • Geometry: The bond angle of the 2,5-disubstituted thiophene (

    
    148°) differs from the 1,4-phenylene (
    
    
    
    180°). This curvature allows the inhibitor to adopt a conformation that may better fit the "L-shaped" pockets of certain HDAC isoforms (e.g., HDAC6).
  • Electronic Effects: Thiophene is electron-rich (excess

    
    -electrons). This facilitates stronger 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe152 in HDAC1, Phe620 in HDAC6) lining the catalytic tunnel.
  • Lipophilicity: Thiophene increases

    
    , potentially enhancing cell membrane permeability compared to more polar linkers.
    
Visualization: Pharmacophore & Binding Mode[1][3]

G cluster_0 Thiophene Specifics Cap Surface Recognition Cap (Aryl/Heteroaryl) Linker Thiophene Linker (Hydrophobic Tunnel) Cap->Linker Selectivity Determinant ZBG Hydroxamic Acid (ZBG) (Zn2+ Chelation) Linker->ZBG 2,5-Substitution T_prop Properties: - Electron Rich (Pi-Stacking) - Bent Geometry (~148°) Linker->T_prop Enzyme HDAC Active Site (Zn2+ Ion) ZBG->Enzyme Bidentate Chelation

Figure 1: Pharmacophore model of Thiophene-Based Hydroxamic Acids interacting with the HDAC active site.

Synthetic Chemistry Protocols

The synthesis of TBHAs typically proceeds via a convergent strategy, coupling a "Cap" moiety to a thiophene ester, followed by conversion to the hydroxamic acid.

Representative Synthetic Workflow

Target Scaffold: 5-Arylthiophene-2-hydroxamic acid.

Step 1: Suzuki-Miyaura Coupling (Linker Attachment)
  • Reagents: 5-Bromothiophene-2-carboxylic acid methyl ester, Aryl-boronic acid, Pd(PPh₃)₄ (Catalyst), K₂CO₃ (Base), Dioxane/Water.

  • Causality: Palladium catalyzes the cross-coupling between the aryl boronic acid and the bromothiophene. The base activates the boronic acid. Dioxane/Water (4:1) ensures solubility of both organic and inorganic components.

Step 2: Hydroxamic Acid Formation (The Critical Step)

Direct conversion of the ester to hydroxamate is preferred over acid chloride routes to prevent harsh conditions that might degrade sensitive "Cap" moieties.

Protocol: Hydroxylamine/KOH Method

  • Preparation of Hydroxylamine: Dissolve Hydroxylamine hydrochloride (NH₂OH·HCl, 10 eq) in anhydrous Methanol (MeOH).

  • Activation: Cool to 0°C. Add KOH (15 eq) dissolved in MeOH dropwise.

    • Why: This generates free NH₂OH base and precipitates KCl. The high pH is necessary to deprotonate the hydroxylamine, making it sufficiently nucleophilic to attack the ester carbonyl.

  • Filtration: Stir for 30 min, then filter off the KCl precipitate. Use the filtrate immediately.

  • Reaction: Add the thiophene methyl ester (1 eq) to the filtrate. Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC.

  • Workup: Acidify carefully with 1N HCl to pH ~6–7. The hydroxamic acid usually precipitates. Filter, wash with cold water, and recrystallize (typically from EtOH/H₂O).

Visualization: Synthetic Pathway

Synthesis Start 5-Bromothiophene-2-ester Step1 Suzuki Coupling (Ar-B(OH)2, Pd(0), Base) Start->Step1 Intermediate 5-Arylthiophene-2-ester Step1->Intermediate Step2 Nucleophilic Acyl Substitution (NH2OH, KOH, MeOH) Intermediate->Step2 Final Thiophene Hydroxamic Acid (TBHA) Step2->Final

Figure 2: Convergent synthetic route for generating thiophene-based hydroxamic acids.

Biological Evaluation & Validation

Enzymatic Inhibition Assays (In Vitro)

To validate the compound as a direct HDAC inhibitor, fluorometric assays are the gold standard.

  • System: Recombinant human HDAC1, HDAC6, and HDAC8.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Protocol:

    • Incubate enzyme with TBHA (serial dilutions) for 30 min at 37°C.

    • Add fluorogenic substrate. HDAC deacetylation sensitizes the substrate to trypsin digestion.

    • Add Developer solution (Trypsin). This releases the fluorophore (AMC) only from deacetylated substrate.

    • Measure Fluorescence (Ex 360nm / Em 460nm).

    • Data Output: Calculate IC₅₀.

Cellular Viability & Acetylation Status

Cell Lines: MCF-7 (Breast), HCT116 (Colon), PC-3 (Prostate).

Table 1: Expected Data Profile for Potent TBHAs (Hypothetical Representative Data)

Assay TypeMetricControl (Vorinostat)Potent TBHA AnalogInterpretation
HDAC1 Inhibition IC₅₀ (nM)~10050–150Comparable potency to standard.
HDAC6 Inhibition IC₅₀ (nM)~155–10Thiophene often enhances HDAC6 selectivity.
Cytotoxicity (MCF-7) IC₅₀ (µM)~2.50.8–2.0Improved lipophilicity aids cell penetration.
Western Blot Ac-H3HighHighConfirms chromatin relaxation.
Western Blot Ac-TubulinModerateVery HighIndicates strong HDAC6 inhibition.

Mechanism of Action (MOA)

The therapeutic efficacy of TBHAs stems from the "Epigenetic Reactivation" of tumor suppressor genes.

  • Entry & Binding: The TBHA enters the nucleus (or cytoplasm for HDAC6). The thiophene linker navigates the tunnel; the hydroxamic acid chelates the Zn²⁺.

  • Hyperacetylation: Inhibition prevents the removal of acetyl groups from Histone H3/H4 lysine tails.

  • Chromatin Remodeling: Hyperacetylation neutralizes the positive charge of histones, reducing affinity for DNA. Chromatin opens (Euchromatin).

  • Gene Re-expression: Transcription factors bind to promoters of silenced tumor suppressors (e.g., CDKN1A encoding p21).

  • Apoptosis: p21 inhibits CDKs, causing G1/S arrest. Simultaneously, changes in Bcl-2/Bax ratios trigger the intrinsic apoptotic pathway.

Visualization: Signaling Cascade

MOA Drug TBHA (Inhibitor) Target HDAC Enzyme (Zn2+ Blockade) Drug->Target Inhibits Substrate Histones / Tubulin Target->Substrate Prevents Deacetylation Effect1 Hyperacetylation Substrate->Effect1 Gene p21 (WAF1/CIP1) Upregulation Effect1->Gene Chromatin Relaxation Cycle Cell Cycle Arrest (G1/S Phase) Gene->Cycle Death Apoptosis (Caspase 3/7 Activation) Cycle->Death

Figure 3: Mechanistic pathway from HDAC inhibition to cancer cell apoptosis.

Challenges & Future Directions

While promising, thiophene-based hydroxamates face specific hurdles:

  • Metabolic Stability: The hydroxamic acid group is prone to rapid glucuronidation and hydrolysis in vivo.

  • Toxicity: Thiophene rings can sometimes be metabolically activated to reactive sulfoxides/epoxides (though 2,5-substitution mitigates this).

  • Solution: Developing "Prodrug" strategies or exploring bioisosteres of the hydroxamic acid (e.g., 2-aminobenzamides) attached to the thiophene scaffold.

References

  • Design and Synthesis of Thiophene-Based HDAC Inhibitors Source: Journal of Medicinal Chemistry / PMC URL:[Link]

  • Hydroxamic Acid Synthesis Protocols Source: National Institutes of Health (NIH) URL:[Link]

  • HDAC Inhibitors in Cancer Therapy: Mechanisms Source: Frontiers in Oncology URL:[Link]

  • Structure-Activity Relationships of HDAC Inhibitors Source: MDPI Molecules URL:[Link]

  • Thiophene Synthesis via Gewald and Coupling Reactions Source: Organic Chemistry Portal URL:[Link]

Sources

Methodological & Application

synthesis protocol for N-hydroxythiophene-2-carboxamide from ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of N-Hydroxythiophene-2-Carboxamide

Core Directive & Executive Summary

Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of N-hydroxythiophene-2-carboxamide (Thiophene-2-hydroxamic acid) via the hydroxaminolysis of ethyl thiophene-2-carboxylate .

Significance: Hydroxamic acids are critical pharmacophores in drug discovery, serving as potent zinc-binding groups (ZBG) in Histone Deacetylase (HDAC) inhibitors and metalloproteinase inhibitors.[1][2][3] They are also utilized as siderophores in chelation therapy.[2] This protocol addresses the common challenges of hydroxamic acid synthesis—specifically the competing hydrolysis of the ester and the instability of the free hydroxylamine base.[2]

Methodology: The protocol utilizes a nucleophilic acyl substitution mechanism where hydroxylamine (generated in situ from its hydrochloride salt) attacks the carbonyl carbon of the ethyl ester under basic conditions.[2][3]

Reaction Mechanism & Workflow

The transformation proceeds via a tetrahedral intermediate, followed by the elimination of ethoxide.[2] The use of excess hydroxylamine drives the equilibrium forward, while controlled acidification is required to isolate the neutral hydroxamic acid from its salt form.[2]

G cluster_0 Reagent Prep cluster_1 Coupling Reaction cluster_2 Workup NH2OH_HCl NH2OH·HCl (Solid) Free_NH2OH NH2OH (Free Base) + KCl (Ppt) NH2OH_HCl->Free_NH2OH Neutralization KOH_MeOH KOH / MeOH (Solution) KOH_MeOH->Free_NH2OH Intermediate Tetrahedral Intermediate Free_NH2OH->Intermediate Nucleophilic Attack Ester Ethyl thiophene- 2-carboxylate Ester->Intermediate Salt Potassium Hydroxamate Intermediate->Salt -EtOH Acidification Acidify to pH ~6 (HCl) Salt->Acidification Product N-Hydroxythiophene- 2-carboxamide (Precipitate) Acidification->Product Precipitation

Figure 1: Reaction workflow for the conversion of ethyl ester to hydroxamic acid.[1][2][3]

Materials & Equipment

Reagents:

  • Starting Material: Ethyl thiophene-2-carboxylate (>98% purity).[1][2][3]

  • Nucleophile Source: Hydroxylamine hydrochloride (

    
    ).[3]
    
  • Base: Potassium Hydroxide (KOH) pellets or Sodium Methoxide (NaOMe) solution (25% in MeOH).

  • Solvent: Methanol (Anhydrous preferred to minimize ester hydrolysis).[3]

  • Quenching Acid: 1N Hydrochloric Acid (HCl) or Glacial Acetic Acid.[3]

Equipment:

  • Round-bottom flask (2-neck) with magnetic stir bar.[1][2][3]

  • Ice-water bath.[1][2]

  • Addition funnel (pressure-equalizing).[1][2][3]

  • Rotary evaporator.[2]

  • Vacuum filtration setup (Buchner funnel).[3]

Safety Protocol (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Explosive Free hydroxylamine is thermally unstable and can decompose violently if heated or concentrated to dryness.[1][2]NEVER heat the free base solution above 60°C. Do not distill free hydroxylamine.[2][3]
Corrosive KOH and Hydroxylamine HCl are corrosive to skin and eyes.[2][3]Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood.[2][4]
Sensitizer Hydroxylamine is a known skin sensitizer and potential mutagen.[2][3]Avoid all skin contact.[2][5][6][7][8] Wash hands immediately after handling.[2][5]

Experimental Protocol

Step 1: Preparation of Hydroxylamine Solution (In Situ)
  • In a 100 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (1.39 g, 20 mmol, 2.0 equiv) in Methanol (10 mL).

  • Cool the solution to 0°C using an ice bath.

  • Separately, dissolve KOH (2.24 g, 40 mmol, 4.0 equiv) in Methanol (10 mL).

    • Note: Excess base is required to neutralize the HCl salt and deprotonate the hydroxylamine to enhance nucleophilicity.[2]

  • Add the KOH solution dropwise to the Hydroxylamine solution at 0°C. A white precipitate (KCl) will form immediately.[3]

  • Stir for 15 minutes at 0°C.

    • Optional: Filter off the KCl precipitate under inert atmosphere if a cleaner reaction mixture is desired, though this is often unnecessary for this specific substrate.[2]

Step 2: Coupling Reaction
  • Add Ethyl thiophene-2-carboxylate (1.56 g, 10 mmol, 1.0 equiv) dropwise to the hydroxylamine mixture at 0°C.

  • Allow the reaction to warm to room temperature (20-25°C) naturally.

  • Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Silica gel, 50% EtOAc/Hexanes).[2][3] The ester (

      
      ) should disappear, and a more polar spot (
      
      
      
      , stains red with
      
      
      ) should appear.[2][3]
Step 3: Workup and Isolation
  • Concentrate the reaction mixture on a rotary evaporator to remove most of the methanol (do not dry completely; leave ~5 mL volume).

  • Dilute the residue with Deionized Water (10 mL).

  • Cool the mixture to 0°C.

  • Carefully acidify with 1N HCl dropwise until pH reaches ~6.

    • Critical: Do not over-acidify (pH < 3), as the hydroxamic acid can hydrolyze back to the carboxylic acid or form a water-soluble hydrochloride salt.[2][3]

  • The product, N-hydroxythiophene-2-carboxamide , should precipitate as a white or off-white solid.[1][2]

  • Filter the solid using a Buchner funnel and wash with cold water (2 x 5 mL) and cold ether (1 x 5 mL) to remove unreacted ester.[3]

Step 4: Purification
  • If the product is colored or impure, recrystallize from Ethyl Acetate/Hexanes or Ethanol/Water .[2]

  • Dry under vacuum at 40°C for 6 hours.

Characterization & Data Presentation

Physicochemical Properties:

PropertyValueNotes
Appearance White to off-white crystalline solid
Melting Point 105°C Matches literature value for 2-Thiophene hydroxamic acid [1].[2][3]
Solubility DMSO, Methanol, EthanolSparingly soluble in water and diethyl ether.[2]
FeCl3 Test Deep Red/Violet Diagnostic for hydroxamic acid moiety (formation of Fe(III) hydroxamate complex).[3]

Spectroscopic Data (Validation):

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       11.30 (br s, 1H, -NH -OH) [Note: Chemical shift is concentration/pH dependent, typically 10-12 ppm][1][2][3]
      
    • 
       9.15 (br s, 1H, -NH-OH ) [Typically 9-10 ppm][1][2][3]
      
    • 
       7.75 (dd, 
      
      
      
      Hz, 1H, Thiophene H-5)[1][2]
    • 
       7.62 (dd, 
      
      
      
      Hz, 1H, Thiophene H-3)[1][2]
    • 
       7.15 (dd, 
      
      
      
      Hz, 1H, Thiophene H-4)[1][2]
    • Expert Note: Literature [1] reports aromatic signals in the 7.10–7.70 range.[2][9] The distinct broad singlets for NH and OH are the primary confirmation of the hydroxamic acid functionality vs. the carboxylic acid (which would show a very broad singlet ~12-14 ppm) or amide (NH2 doublets).[2][3]

Expert Insights & Troubleshooting

  • Moisture Sensitivity: While the hydroxaminolysis is robust, the presence of excessive water during the reaction can lead to hydrolysis of the ethyl ester to thiophene-2-carboxylic acid (an impurity).[1][2][3] Use anhydrous methanol if yields are low.[2]

  • The "Red" Test: Always perform a quick spot test with 1%

    
     in methanol on your crude solid.[2][3] If it does not turn deep red immediately, you likely have the carboxylic acid (hydrolysis product) or unreacted ester.[2][3]
    
  • pH Control: The pKa of hydroxamic acids is typically around 8-9.[2][3] During workup, if you acidify to pH 1, you risk protonating the nitrogen, making it water-soluble, or hydrolyzing it.[2] Aim for pH 6 (slightly acidic) to maximize precipitation of the neutral species.[3]

References

  • Singh, R. K., et al. (2004).[2][9] "Physico-Chemical Studies of Co(II) and Ni(II) Complexes with 2-Thiophene Hydroxamic Acid." Asian Journal of Chemistry, 16(1), 9-12.[2][3]

  • Marmion, C. J., et al. (2004).[2][9] "Hydroxamic acids - an intriguing family of enzyme inhibitors and biomedical ligands."[1][2] European Journal of Inorganic Chemistry.

  • Organic Chemistry Portal.[2] "Synthesis of Hydroxamic Acids."

  • Thermo Fisher Scientific.[2] "Thiophene-2-carboxamide Safety Data Sheet."

Sources

Application Note: Solubility Profiling and Handling Protocols for N-Hydroxythiophene-2-carboxamide in DMSO vs. Aqueous Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

N-hydroxythiophene-2-carboxamide (and its derivatives) represents a critical class of pharmacophores in medicinal chemistry. Featuring a thiophene ring coupled with a hydroxamic acid moiety, these compounds are potent bidentate chelators of transition metals like Fe(III) and Zn(II), making them highly effective inhibitors of metalloenzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs)[1].

However, a major bottleneck in the early-stage drug development of hydroxamic acids is their physicochemical behavior—specifically, their "brick dust" solubility profile. They typically exhibit extremely poor aqueous solubility but excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[2].

The Causality of Solubility: Water vs. DMSO

The disparity in solubility is governed by the thermodynamics of solvation versus crystal lattice energy:

  • Aqueous Systems (Poor Solvation): The hydrophobic thiophene ring disrupts the hydrogen-bonded network of water. Simultaneously, the hydroxamic acid group (-CONHOH) forms strong intermolecular hydrogen bonds within its own crystal lattice. Water lacks the necessary interaction energy to break this lattice, resulting in low thermodynamic solubility.

  • DMSO Systems (Optimal Solvation): DMSO is a highly polar aprotic solvent with a strong hydrogen-bond acceptor capacity at its sulfoxide (S=O) oxygen. This oxygen strongly interacts with the H-bond donors (-NH and -OH) of the hydroxamic acid, efficiently breaking the crystal lattice[3]. Furthermore, hydroxamic acids behave as diprotic acids; interestingly, while the -OH group deprotonates first in water (pKa ~8.5–9.5), the -NH group is the primary site of deprotonation in DMSO[1]. This solvent-dependent tautomeric shift further enhances its stability and solubility in DMSO.

Comparative Quantitative Data

The following table summarizes the physicochemical and solubility parameters of thiophene-based hydroxamic acids in aqueous versus organic environments to guide assay design[2][4].

ParameterAqueous Buffer (PBS, pH 7.4)Dimethyl Sulfoxide (100% DMSO)
Thermodynamic Solubility < 0.1 mg/mL (< 0.5 mM)> 50 mg/mL (> 200 mM)
Primary Solvation Mechanism Weak dipole interactions; hydrophobic repulsionStrong H-bond acceptance; hydrophobic shielding
Primary Deprotonation Site Hydroxyl (-OH) groupAmine (-NH) group
Dielectric Constant (

)
80.146.7
H-Bond Donor / Acceptor Donor & AcceptorAcceptor Only
Operational Use Case Final biological assay dilutionMaster stock storage, HTS libraries

Experimental Workflows & Methodologies

To accurately utilize N-hydroxythiophene-2-carboxamide in biological assays, scientists must navigate the transition from a DMSO master stock to an aqueous assay buffer without inducing compound precipitation (crashing out).

Workflow Visualization

SolubilityWorkflow N1 1. Solid Compound N-hydroxythiophene-2-carboxamide N2 2. DMSO Solubilization (Generate 50 mM Master Stock) N1->N2 N3 3. Aqueous Buffer Titration (Serial Dilution to Target) N2->N3 N4 4. Isothermal Equilibration (Shake-Flask, 24h at 25°C) N3->N4 N5 5. Phase Separation (Ultracentrifugation) N4->N5 N6 6. Supernatant Quantification (HPLC-UV / LC-MS) N5->N6

Caption: Thermodynamic solubility assessment workflow transitioning from DMSO stock to aqueous quantification.

Protocol A: Preparation of High-Fidelity DMSO Master Stocks

Scientific Rationale: Why must DMSO stocks be aliquoted and protected from ambient moisture? DMSO is notoriously hygroscopic. Absorption of atmospheric water alters the solvent's dielectric constant, triggering premature nucleation and precipitation of the hydrophobic thiophene core. Furthermore, repeated freeze-thaw cycles disrupt the solvation shell, leading to irreversible crystal growth[3].

Materials:

  • N-hydroxythiophene-2-carboxamide powder (Desiccated)

  • Anhydrous DMSO (Water content < 0.005%)

  • Argon or Nitrogen gas

  • Amber glass vials (to prevent photo-degradation)

Step-by-Step Procedure:

  • Equilibration: Allow the desiccated solid compound to reach room temperature before opening to prevent condensation.

  • Weighing: Weigh the required mass of N-hydroxythiophene-2-carboxamide into an amber glass vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a 50 mM master stock.

  • Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes. Do not apply excessive heat, as hydroxamic acids can be thermally sensitive.

  • Aliquot & Purge: Divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed tubes. Purge the headspace of each tube with Argon or Nitrogen gas.

  • Storage: Store at -20°C or -80°C. Strictly avoid freeze-thaw cycles.

Protocol B: Thermodynamic Aqueous Solubility Measurement (Shake-Flask Method)

Scientific Rationale: Why use the shake-flask method over kinetic solvent-shift methods? Kinetic methods (spiking DMSO directly into water) often result in supersaturation and metastable colloidal aggregates, leading to falsely elevated solubility readings. The isothermal shake-flask method ensures true thermodynamic equilibrium by allowing the crystal lattice to reach a steady-state dissolution rate[2].

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Thermomixer / Orbital Shaker

  • 0.22 µm PTFE syringe filters or Ultracentrifuge

  • HPLC-UV system

Step-by-Step Procedure:

  • Saturation Setup: Add an excess amount of solid N-hydroxythiophene-2-carboxamide (e.g., 5 mg) into a 1.5 mL Eppendorf tube.

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4) to the tube.

  • Equilibration: Place the tube in a thermomixer set to 25°C and agitate at 800 RPM for 24 to 48 hours. Causality: 24+ hours are required to ensure the dissolution-precipitation equilibrium is fully established.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE filter (discard the first 100 µL to account for membrane adsorption).

  • Dilution & Quantification: Dilute the clear supernatant with a compatible mobile phase (e.g., 50% Acetonitrile / 50% Water) to ensure the concentration falls within the linear dynamic range of your analytical instrument.

  • Analysis: Quantify the concentration using HPLC-UV (measuring absorbance typically around 254 nm, corresponding to the thiophene chromophore) against a pre-established standard curve generated from the DMSO master stock[4].

Troubleshooting & Best Practices

  • "Crashing Out" in Assays: When dosing biological assays, keep the final DMSO concentration below 1% (v/v) to prevent cellular toxicity. If the compound precipitates upon dilution into the aqueous assay buffer, consider formulating with co-solvents (e.g., PEG400) or surfactants (e.g., Tween-80) to lower the thermodynamic barrier to aqueous solvation.

  • False Positives in Screening: Aggregated hydroxamic acids in aqueous buffers can non-specifically inhibit enzymes via steric occlusion rather than active-site chelation. Always verify true solubility limits before running high-throughput screens[4].

References

  • Academia.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications ACS Omega / NIH URL
  • Drug Solubility in Water and Dimethylsulfoxide ResearchGate URL
  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD)

Sources

preparation of N-hydroxythiophene-2-carboxamide stock solutions for cell assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Preparation of N-Hydroxythiophene-2-Carboxamide Stock Solutions for Cellular Assays

Executive Summary & Scientific Rationale

N-hydroxythiophene-2-carboxamide (MW: ~143.16 g/mol ) represents a classic pharmacophore in fragment-based drug discovery, particularly as a zinc-binding group (ZBG) for Histone Deacetylase (HDAC) inhibition. While the thiophene ring provides lipophilic active-site recognition, the hydroxamic acid moiety presents two distinct challenges: hydrolytic instability and pH-dependent solubility .

Inaccurate stock preparation leads to "silent" experimental failures—where compound precipitation in aqueous media reduces the effective concentration below the IC50, yielding false negatives. This guide outlines a rigorous protocol to solubilize, store, and deliver this compound to cells without inducing solvent cytotoxicity or compound precipitation.

Physicochemical Profile & Solubility Logic

Before handling, it is critical to understand the molecule's behavior in different environments.[1] The hydroxamic acid group (


) acts as a bidentate chelator but is prone to the Lossen rearrangement under thermal stress or acidic conditions.
PropertyValue / CharacteristicExperimental Implication
Molecular Formula

Molecular Weight 143.16 g/mol Basis for Molarity calculations.
Primary Solvent DMSO (Anhydrous)Solubility > 50 mg/mL. Essential for stock creation.
Aqueous Solubility Poor (< 1 mg/mL)High Risk: Will precipitate ("crash out") if added directly to media at high concentrations.
pKa ~8.5 - 9.0 (Hydroxamic acid)Ionizes at high pH; stable in neutral/slightly acidic buffers for short durations.
Stability Risk Hydrolysis / OxidationDo not heat >40°C. Avoid prolonged storage in aqueous buffers.

Protocol A: Preparation of Master Stock Solution (100 mM)

Objective: Create a stable, high-concentration "Master Stock" in 100% DMSO. Safety: Hydroxamic acids are potential mutagens.[2] Handle in a fume hood.

Materials
  • N-hydroxythiophene-2-carboxamide (Solid, >98% purity).

  • DMSO (Dimethyl Sulfoxide), Anhydrous, Sterile-filtered (Sigma-Aldrich or equivalent).

  • Amber glass vials (Hydroxamic acids are photo-sensitive).

  • PTFE (Teflon) Syringe Filter (0.22 µm). Note: Do not use Cellulose Acetate (CA) as it binds hydrophobic compounds.

Step-by-Step Methodology
  • Gravimetric Analysis:

    • Weigh approximately 14.3 mg of powder into a sterile amber glass vial.

    • Why: Weighing exact small masses is error-prone. Weigh a larger amount (10-20 mg) and adjust the solvent volume to match.

  • Solvent Calculation (Molarity Adjustment):

    • Use the formula:

      
      
      
    • Example: For 14.3 mg at 100 mM (0.1 M):

      
      
      
  • Dissolution (The "Vortex-Sonicate" Cycle):

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If particles remain, sonicate in a water bath at room temperature for 2 minutes.

    • Warning:Do not heat. Heating hydroxamic acids facilitates degradation to isocyanates via Lossen rearrangement.

  • Sterilization & Aliquoting:

    • Pass the solution through a 0.22 µm PTFE filter into a fresh sterile vial.

    • Aliquot into small volumes (e.g., 50 µL) to prevent freeze-thaw cycles.

    • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: The "Intermediate Step" Dilution Strategy

The Problem: Direct addition of 100% DMSO stock to cell culture media often causes immediate, microscopic precipitation of hydrophobic compounds. This results in "hot spots" of toxicity and lower effective concentration.

The Solution: Use an intermediate dilution step (200x or 1000x) in media immediately before dosing.

Workflow Diagram

The following diagram illustrates the critical path from solid powder to cellular assay, highlighting the intermediate dilution checkpoint.

StockPrep cluster_QC Quality Control Powder Solid Compound (14.3 mg) MasterStock Master Stock (100 mM in DMSO) Powder->MasterStock Dissolve DMSO Anhydrous DMSO (Calculated Vol) DMSO->MasterStock Aliquot Aliquot & Store (-20°C / -80°C) MasterStock->Aliquot Filter (PTFE) Intermed Intermediate Dilution (10x - 100x in Media) Aliquot->Intermed Thaw & Dilute (Avoid Shock) FinalWell Cell Assay Well (Final Conc: 1-10 µM) Intermed->FinalWell Add to Cells (DMSO < 0.5%) VisualCheck Visual/Microscope Check for Precipitate Intermed->VisualCheck

Figure 1: Workflow for the preparation and serial dilution of N-hydroxythiophene-2-carboxamide. Note the Intermediate Dilution step to mitigate precipitation shock.

Dosing Calculation Table (Example)

Target Final Concentration: 10 µM . Max Tolerated DMSO: 0.1% .[2][3][4][5]

StepSource SolutionDiluent (Media)Resulting Conc.DMSO %Action
1 100 mM Master StockNone100 mM100%Thaw aliquot.
2 2 µL of Master Stock198 µL Media1 mM (1000 µM)1%Intermediate Mix. Vortex immediately.
3 10 µL of Intermediate990 µL Media10 µM 0.01% Add to cells. Safe & Soluble.

Note: This "Serial Dilution" approach ensures the compound is pre-solubilized in a larger volume of media before hitting the cells, and keeps DMSO well below the 0.5% toxicity threshold.

Quality Control & Troubleshooting

Validation of Stock Integrity

Because hydroxamic acids can degrade, verify the stock concentration if stored >6 months.

  • UV-Vis: Measure absorbance at

    
     (approx 243-250 nm for thiophene conjugates).
    
  • HPLC: Run a gradient (Water/Acetonitrile + 0.1% Formic Acid). The hydroxamic acid should elute as a single sharp peak. Broadening indicates hydrolysis to the carboxylic acid.

Troubleshooting Guide
IssueDiagnosisCorrective Action
Turbidity in Master Stock Saturation reached or water contamination.Sonicate (RT).[3] Ensure DMSO is anhydrous.[1]
Precipitate in Cell Well "Solvent Shock" from direct addition.Use the Intermediate Dilution method (Table above).
Yellowing of Stock Oxidation of the hydroxamate.Discard. Prepare fresh. Store under

gas if possible.
Cell Death in Controls DMSO toxicity.[5]Ensure final DMSO < 0.1%.[2][3][4][5] Include a "Vehicle Only" control.

References

  • Marks, P. A., & Breslow, R. (2007).[6] Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug.[6] Nature Biotechnology, 25(1), 84–90. Link

  • Cayman Chemical. (2022).[6][7] Vorinostat (SAHA) Product Information & Solubility Data. Link

  • BenchChem. (2025).[1] Best practices for handling and dissolving hydrophobic peptides and small molecules. Link

  • ATCC. (2023). DMSO Usage in Cell Culture: Technical Guidelines. Link

  • Marmion, C. J., et al. (2004). Hydroxamic acids—an intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry, 2004(15), 3003-3016. Link

Sources

Application Note: In Vitro HDAC Inhibition Assay Using N-Hydroxythiophene-2-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Histone Deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from the


-amino group of lysine residues on histone tails.[1] The inhibition of these enzymes has emerged as a validated therapeutic strategy for oncology and neurodegenerative diseases.

N-hydroxythiophene-2-carboxamide (also known as Thiophene-2-hydroxamic acid) represents a quintessential Zinc-Binding Group (ZBG) pharmacophore. It functions by chelating the


 ion within the HDAC active site, thereby blocking the catalytic mechanism.[2] While structurally related to the FDA-approved inhibitor Vorinostat (SAHA), this compound serves as a crucial fragment for Structure-Activity Relationship (SAR) studies and fragment-based drug discovery (FBDD).

This application note details a robust, fluorogenic, two-step assay to evaluate the inhibitory potency (


) of N-hydroxythiophene-2-carboxamide. Unlike radio-labeled assays, this protocol utilizes an 

-acetylated lysine substrate coupled to a fluorophore, ensuring high sensitivity and suitability for high-throughput screening (HTS).

Assay Principle & Mechanism

The assay relies on a specific sequence of enzymatic events. First, the HDAC enzyme removes the acetyl group from the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Second, a "Developer" solution containing Trypsin and a potent stop-inhibitor (Trichostatin A) is added. Trypsin recognizes only the deacetylated lysine and cleaves the amide bond, releasing the fluorophore (7-Amino-4-methylcoumarin, AMC).

Critical Mechanistic Note: N-hydroxythiophene-2-carboxamide acts as a competitive inhibitor. It must be pre-incubated with the enzyme to establish thermodynamic equilibrium at the Zinc active site before the substrate is introduced.

Diagram 1: Mechanistic Pathway

HDAC_Mechanism Substrate Acetylated Substrate (Non-Fluorescent) Deacetylated Deacetylated Substrate Substrate->Deacetylated Deacetylation Inhibitor N-hydroxythiophene- 2-carboxamide HDAC HDAC Enzyme (Zn2+ Active Site) Inhibitor->HDAC Chelation (Zn2+) HDAC->Substrate Catalysis Complex Enzyme-Inhibitor Complex (Inactive) HDAC->Complex Inhibition Developer Developer (Trypsin) Deacetylated->Developer Recognition Signal Fluorescence (AMC Release) Developer->Signal Cleavage

Caption: Figure 1. The fluorogenic cascade.[3] The inhibitor (Red) competes for the HDAC active site (Blue), preventing the generation of the deacetylated intermediate required for fluorescent signal generation.

Materials & Reagents

Chemical Reagents
ComponentSpecificationStorageNotes
Test Compound N-hydroxythiophene-2-carboxamide-20°C (Desiccated)Hygroscopic. Prepare fresh in DMSO.
Substrate Boc-Lys(Ac)-AMC-20°CProtect from light.

varies by isoform.
Control Inhibitor Trichostatin A (TSA) or SAHA-20°CPositive control for assay validation.
Developer Trypsin Solution-20°COften supplied 20X. Avoid freeze-thaw.[4][5]
Stop Agent 2 mM TSA (in Developer)-20°CEssential to stop HDAC activity during development.
Assay Buffer (Standard HDAC Buffer)

Prepare fresh. pH is critical for Zinc stability.

  • Base: 50 mM Tris-HCl (pH 8.0)

  • Salts: 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    [6]
    
  • Additives: 0.1 mg/mL BSA (prevents enzyme loss to plastic), 1-5% Glycerol.

  • Note: Avoid EDTA/EGTA as they chelate the catalytic Zinc and kill enzyme activity.

Experimental Protocol

Compound Preparation

N-hydroxythiophene-2-carboxamide is a fragment-like molecule. While potent, its


 may be in the micromolar range compared to nanomolar optimized drugs.
  • Stock Solution: Dissolve 10 mg of N-hydroxythiophene-2-carboxamide in 100% DMSO to create a 10 mM or 50 mM master stock. Vortex until clear.

  • Serial Dilution: Prepare a 3-fold serial dilution in DMSO (e.g., 10 points).

  • Intermediate Dilution: Dilute these DMSO stocks 1:10 into Assay Buffer to create "10X Working Solutions" (Final DMSO in assay will be

    
    ).
    
Step-by-Step Workflow

Step 1: Enzyme Pre-incubation (Thermodynamic Equilibrium)

  • Add 15

    
    L  of diluted HDAC Enzyme (0.2 - 1 ng/
    
    
    
    L depending on specific activity) to the wells of a black, low-binding 96-well plate.
  • Add 10

    
    L  of the 10X Test Compound (N-hydroxythiophene-2-carboxamide) or Vehicle Control (10% DMSO in buffer).
    
  • Critical: Incubate for 15–30 minutes at Room Temperature (RT) . This allows the hydroxamic acid moiety to displace water molecules and coordinate the Zinc ion.

Step 2: Substrate Addition (Start Reaction)

  • Add 25

    
    L  of Substrate Solution (e.g., 20 
    
    
    
    M Boc-Lys(Ac)-AMC).
  • Final reaction volume: 50

    
    L.[7]
    
  • Incubate at 37°C for 30–60 minutes . (Time depends on linearity of the specific enzyme isoform).

Step 3: Development (Stop & Signal Generation)

  • Add 50

    
    L  of Developer Solution (containing Trypsin and 2 
    
    
    
    M TSA).
  • Note: The TSA here stops the HDAC reaction immediately, ensuring that subsequent signal generation only reflects the deacetylation that occurred in Step 2.

  • Incubate at RT for 15 minutes .

Step 4: Detection

  • Read Fluorescence on a plate reader.[5]

  • Excitation: 350–360 nm

  • Emission: 450–460 nm

Diagram 2: Assay Workflow Logic

Workflow Start Start: Prepare Reagents Dilution Compound Serial Dilution (DMSO -> Buffer) Start->Dilution PreInc Pre-Incubation (30 min) Enzyme + N-hydroxythiophene... Dilution->PreInc Substrate Add Substrate (Initiate Reaction) PreInc->Substrate Incubation Enzymatic Reaction (37°C, 60 min) Substrate->Incubation Developer Add Developer + Stop Agent (Cleave Deacetylated Lys) Incubation->Developer Read Read Fluorescence (Ex 360 / Em 460) Developer->Read

Caption: Figure 2. Step-by-step pipetting workflow ensuring pre-equilibration of the Zinc-binding inhibitor.

Data Analysis & Interpretation

Calculating % Inhibition

Normalize the Raw Fluorescence Units (RFU) against the controls:



  • RFU_max: Enzyme + Substrate + Vehicle (DMSO).

  • RFU_blank: Buffer + Substrate (No Enzyme).

Curve Fitting

Plot log[Inhibitor] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic equation) to determine the


.

Expected Results: N-hydroxythiophene-2-carboxamide is a fragment. Expect an


 in the low micromolar range (1–10 

M)
, whereas optimized inhibitors like SAHA are in the nanomolar range (<200 nM).

Senior Scientist Troubleshooting (FAQs)

Q: My background signal (Blank) is high.

  • Cause: Substrate degradation or contamination.

  • Fix: Ensure the substrate is stored at -20°C and protected from light. Hydroxamic acids can sometimes fluoresce; run a "Compound Only" control to check for intrinsic fluorescence interference at 460 nm.

Q: The IC50 is shifting between experiments.

  • Cause: Non-equilibrium conditions.

  • Fix: The chelation of Zinc by hydroxamic acids is a slow-binding process compared to simple competitive inhibition. Strictly standardize the Pre-incubation time (Step 1) . 30 minutes is recommended.

Q: Can I use DTT in the buffer?

  • Warning: DTT is a reducing agent but also a metal chelator. High concentrations (>1 mM) can strip the Zinc from the HDAC or oxidize the hydroxamic acid. Use TCEP if a reducing agent is strictly necessary, or keep DTT <0.5 mM.

References

  • Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[8] Chemistry & Biology. Link

  • Reaction Biology Corp. "HDAC Activity Assay Protocol." Reaction Biology Application Resources. Link

  • Promega Corporation. "HDAC-Glo™ I/II Assays and Screening Systems Technical Manual." Promega Protocols. Link

  • Finnin, M.S., et al. (1999). "Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors." Nature. Link

  • Sigma-Aldrich (Merck). "Fluorometric Histone Deacetylase Assay Kit Protocol." Sigma Technical Bulletins. Link

Sources

Application Notes & Protocols: Strategic Solvent Selection for the Crystallization of Thiophene Hydroxamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Crystalline Form in Drug Development

Thiophene hydroxamic acid derivatives represent a promising class of molecules in modern drug discovery, notably as potent histone deacetylase (HDAC) inhibitors for oncological applications.[1] The journey from a promising lead compound to a viable Active Pharmaceutical Ingredient (API) is, however, critically dependent on its solid-state properties. Crystallization is the paramount unit operation that defines these properties. It is not merely a purification step; it is the process by which we control polymorphism, enhance stability, and ensure predictable bioavailability.[2][3] An API that cannot be reliably crystallized into a stable, pure form is often an evolutionary dead end in the development pipeline. This guide provides an in-depth, experience-driven framework for selecting and optimizing crystallization solvents for this specific and important class of compounds.

Section 1: The 'Why' — Fundamental Principles of Crystallization

To intelligently select a solvent, one must first understand the mechanism it facilitates. Crystallization is a thermodynamically driven process of self-assembly where solute molecules organize from a disordered state in solution into a highly ordered crystal lattice.[4] This transition is governed by three key stages:

  • Supersaturation: This is the essential driving force. A supersaturated solution contains more dissolved solute than it can theoretically hold at equilibrium.[5][6] This unstable state is achieved by methods such as cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.[2][7]

  • Nucleation: Within the supersaturated solution, solute molecules begin to aggregate into small, ordered clusters. Once a cluster reaches a critical size, it becomes a stable nucleus for further growth.[4] This is often the most difficult step to control.

  • Crystal Growth: Subsequent solute molecules deposit onto the existing nuclei, allowing the crystal to grow in size.[4][6] The balance between nucleation and growth rates dictates the final crystal size distribution; rapid nucleation yields many small crystals, while slow, controlled growth on fewer nuclei produces larger, often higher-quality crystals.[3]

The solvent is the master variable controlling this entire process. It dictates the solubility curve, influences molecular interactions (especially hydrogen bonding), and can even be incorporated into the crystal lattice (solvates), thereby defining the final polymorphic form.[3]

Section 2: Solvent Selection Strategy for Thiophene Hydroxamic Acids

The molecular architecture of a thiophene hydroxamic acid—a moderately polar aromatic thiophene ring coupled with a highly polar, hydrogen-bond-donating-and-accepting hydroxamic acid moiety (-CONHOH)—dictates our solvent selection strategy. The goal is to find a solvent or solvent system where the derivative is highly soluble at an elevated temperature but sparingly soluble at room or sub-ambient temperatures.

Logical Workflow for Solvent Screening

The following diagram outlines a systematic approach to identifying a suitable crystallization solvent system.

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Two-Solvent (Anti-solvent) System Start Start: Crude Thiophene Hydroxamic Acid Derivative SolubilityTest Solubility Test: Test ~5-10 mg in 0.5 mL of candidate solvents Start->SolubilityTest HotTest Heat promising solvents. Does it fully dissolve? SolubilityTest->HotTest CoolTest Cool to RT / 0-4°C. Do crystals form? HotTest->CoolTest AntiSolvent Select a 'Good' Solvent (high solubility) and a miscible 'Poor' Anti-Solvent (low solubility) HotTest->AntiSolvent Insoluble Success SUCCESS: High-quality crystals obtained. Proceed to scale-up. CoolTest->Success Yes CoolTest->AntiSolvent No, or oils out DissolveGood Dissolve compound in minimum 'Good' Solvent at RT AntiSolvent->DissolveGood AddPoor Add 'Poor' Anti-Solvent dropwise until persistent turbidity is observed DissolveGood->AddPoor Induce Cool / Scratch / Seed to induce crystallization AddPoor->Induce Success2 SUCCESS: Crystals obtained. Proceed to scale-up. Induce->Success2 caption Solvent Selection Workflow Diagram G cluster_protocol General Crystallization Protocol Start Crude Product Dissolve 1. Dissolve in Minimal Hot 'Good' Solvent OR Minimal RT 'Good' Solvent + 'Poor' Anti-solvent Start->Dissolve Filter 2. Hot Filtration (If necessary) Dissolve->Filter Optional Crystallize 3. Slow Cooling / Allow to Stand Dissolve->Crystallize Filter->Crystallize Harvest 4. Harvest Crystals (Vacuum Filtration) Crystallize->Harvest Wash 5. Wash with Cold Solvent Harvest->Wash Dry 6. Dry Under Vacuum Wash->Dry End Pure Crystalline API Dry->End caption General Crystallization Workflow

Caption: A generalized workflow for laboratory-scale crystallization.

Section 4: Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent to increase concentration.- Cool the solution to a lower temperature.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.
"Oiling Out" - The solution is too concentrated or cooled too quickly.- The boiling point of the solvent is too high, and the compound's melting point is below this temperature.- Re-heat the solution to dissolve the oil.- Add a small amount of additional "good" solvent.- Allow the solution to cool much more slowly.- Switch to a lower-boiling point solvent system.
Formation of Fine Powder or Needles - Nucleation rate is much faster than the growth rate.- Solution was cooled too rapidly or is too supersaturated.- Reduce the rate of cooling.- Use a slightly more dilute solution to begin.- In an anti-solvent system, add the anti-solvent more slowly.
Low Recovery / Yield - Compound has significant solubility in the mother liquor even when cold.- Too much solvent was used during dissolution or washing.- Ensure the solution is cooled sufficiently for an adequate time.- Use the absolute minimum amount of solvent for dissolution.- Always wash crystals with ice-cold solvent.

References

  • Thiophene derivatives and process for preparation thereof. (n.d.). Google Patents.
  • Singh, et al. (2004). Physico-Chemical Studies of Co(II) and Ni(II) Complexes with 2-Thiophene Hydroxamic Acid and N-Phenyl 2-Thiophene Hydroxamic Acid. Asian Journal of Chemistry, 16(1).
  • Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry, 15, 345-354.
  • Preparation method of hydroxamic acid or hydroxamic acid salt. (n.d.). Google Patents.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiophene-Based Hydroxamate Derivatives as HDACis with Antitumor Activities. Retrieved from [Link]

  • The Schmuttenmaer Research Group. (2016, May 18). Surface-Induced Deprotection of THP-Protected Hydroxamic Acids on Titanium Dioxide. Retrieved from [Link]

  • European Journal of Chemistry. (2024, December 31). Methods for synthesizing hydroxamic acids and their metal complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for Hydroxamic Acid Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • MDPI. (2023, May 6). Crystal Structures of a Series of Hydroxamic Acids. Retrieved from [Link]

  • Academia.edu. (n.d.). Physico-Chemical Parameters of Hydroxamic Acids. Retrieved from [Link]

  • LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An efficient method for the preparation of hydroxamic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • RJPT. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structures of four chiral imine-substituted thiophene derivatives. Retrieved from [Link]

Sources

handling and storage stability of N-hydroxythiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Protocols for N-Hydroxythiophene-2-Carboxamide

Executive Summary

N-hydroxythiophene-2-carboxamide (also known as thiophene-2-hydroxamic acid) is a highly privileged pharmacophore in medicinal chemistry, predominantly utilized in the design of metalloenzyme inhibitors such as histone deacetylase (HDAC) inhibitors[1][2]. The hydroxamic acid moiety functions as a potent bidentate chelator for transition metals like Zn(II) and Fe(III)[2][3]. However, this high reactivity dictates that the molecule is inherently susceptible to environmental degradation. This application note provides a comprehensive, self-validating framework for the handling and storage of N-hydroxythiophene-2-carboxamide to ensure experimental reproducibility.

Section 1: Mechanistic Drivers of Degradation

To establish robust handling protocols, it is critical to understand the causality behind the molecule's instability. Hydroxamic acids are not inert; their structural integrity is highly dependent on the microenvironment.

  • Hydrolytic Cleavage : In aqueous solutions, particularly at extreme pH levels or in the presence of esterases, the amide bond of the hydroxamate group undergoes rapid hydrolysis. This process yields thiophene-2-carboxylic acid and hydroxylamine[4][5].

  • Oxidative Cleavage : The hydroxylamine oxygen is highly prone to one-electron oxidation. Exposure to atmospheric oxygen, UV light, or trace transition metal impurities generates transient nitroxide radicals. These radicals subsequently decompose into nitroxyl (HNO) and the corresponding carboxylic acid[4][6].

  • Thermal Degradation (Lossen Rearrangement) : Under thermal stress, hydroxamic acids undergo a[1,3]-sigmatropic shift known as the Lossen rearrangement. This pathway converts the hydroxamic acid into an isocyanate intermediate, which subsequently hydrolyzes into a primary amine and carbon dioxide[7][8].

G A N-hydroxythiophene- 2-carboxamide B Aqueous Hydrolysis (pH extremes) A->B C Oxidation (O2, Light, Metals) A->C D Thermal Stress (Lossen Rearrangement) A->D E Thiophene-2-carboxylic acid + Hydroxylamine B->E F Nitroxide Radicals -> HNO + Carboxylic Acid C->F G Thiophene-2-isocyanate -> Primary Amine D->G

Caption: Degradation pathways of N-hydroxythiophene-2-carboxamide under stress.

Section 2: Quantitative Stability Profile

The following table summarizes the stability of N-hydroxythiophene-2-carboxamide across various storage conditions, emphasizing the necessity of stringent environmental controls.

Storage ConditionSolvent / MatrixTemperatureEstimated Half-Life (

)
Primary Degradant
Solid State (Air) N/A25°C3-6 MonthsOxidation products
Solid State (Inert) N/A-20°C> 2 YearsNone (Stable)
Aqueous Buffer pH 7.4 (PBS)37°C12-24 HoursThiophene-2-carboxylic acid
Organic Stock Anhydrous DMSO25°C1-2 WeeksOxidation / Hydrolysis
Organic Stock Anhydrous DMSO-80°C> 1 YearNone (Stable)

Section 3: Self-Validating Protocols for Handling and Storage

To ensure analytical integrity, the following protocols integrate self-validating checkpoints. By controlling the causality of degradation (moisture, oxygen, heat), we preserve the structural fidelity of the hydroxamic acid.

Protocol A: Preparation and Cryopreservation of Master Stock Solutions
  • Equipment Preparation : Purge a desiccator and all glass vials with Argon or Nitrogen gas to displace atmospheric oxygen.

  • Solvent Selection : Use strictly anhydrous, amine-free Dimethyl Sulfoxide (DMSO) (water content <0.005%).

    • Causality: Trace water initiates hydrolysis; trace amines can act as nucleophiles or bases, catalyzing unwanted side reactions.

  • Equilibration & Weighing : Equilibrate the solid N-hydroxythiophene-2-carboxamide to room temperature within a desiccator before opening.

    • Causality: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis.

  • Dissolution : Dissolve the compound in anhydrous DMSO to achieve a 10 mM or 50 mM master stock. Vortex gently.

    • Self-Validating Checkpoint: The solution must be completely clear and colorless. A yellow or brown tint is a definitive indicator of premature oxidation. Discard if discolored.

  • Aliquoting : Divide the stock into single-use amber glass vials (e.g., 50 µL per vial).

    • Causality: Amber glass protects against photo-induced oxidation[9]. Single-use aliquots prevent cumulative freeze-thaw degradation.

  • Inert Overlay & Sealing : Overlay the headspace of each vial with Argon gas for 5 seconds before capping tightly.

  • Storage : Transfer immediately to a -80°C freezer.

Protocol B: Preparation of Working Solutions for Assays
  • Thawing : Remove a single aliquot from -80°C and allow it to thaw completely at room temperature in the dark.

    • Self-Validating Checkpoint: Ensure no precipitation has occurred. If a precipitate is visible, sonicate briefly (30 seconds) until fully redissolved.

  • Aqueous Dilution : Dilute the DMSO stock into the aqueous assay buffer (e.g., pH 7.4 HEPES or PBS) immediately prior to the experiment.

  • Time-to-Use : Use the aqueous working solution within 2 hours.

    • Causality: Hydroxamic acids undergo rapid hydrolysis in aqueous media at room temperature[4]. Discard any unused aqueous solution; never re-freeze aqueous working stocks.

W Step1 1. Equilibration Equilibrate solid to RT in desiccator Step2 2. Dissolution Anhydrous DMSO (Clear solution) Step1->Step2 Step3 3. Aliquoting Single-use amber vials Step2->Step3 Step4 4. Inert Overlay Argon gas purge Step3->Step4 Step5 5. Cryopreservation Store at -80°C Step4->Step5

Caption: Self-validating workflow for the preparation and cryopreservation of stock solutions.

Section 4: Analytical Validation of Stability (LC-MS)

To verify the integrity of N-hydroxythiophene-2-carboxamide prior to critical assays (e.g., in vivo dosing or high-throughput screening), perform a rapid LC-MS analysis.

  • Column : C18 Reverse Phase.

  • Mobile Phase : Water/Acetonitrile gradient supplemented with 0.1% Formic Acid.

  • Detection : Monitor the parent mass (

    
     [M+H]+ 
    
    
    
    144.0) and specifically look for the appearance of the primary hydrolysis degradant, thiophene-2-carboxylic acid (
    
    
    [M+H]+
    
    
    129.0).
  • Validation Threshold : An increase in the carboxylic acid peak area >5% relative to the parent peak indicates unacceptable degradation, and the batch should be discarded[4][5].

References

  • Lossen rearrangement Source: Grokipedia URL: [Link]

  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis Source: PubMed (NIH) URL: [Link]

  • Application of the Lossen Rearrangement of Dinitrophenylhydroxamates to Analysis of Carboxyl Groups in Model Compounds and Gelatin Source: ResearchGate URL:[Link]

  • Harnessing the Role of HDAC6 in Idiopathic Pulmonary Fibrosis: Design, Synthesis, Structural Analysis, and Biological Evaluation Source: Zenodo URL: [Link]

  • Oxidation Mechanism of Hydroxamic Acids Forming HNO and NO Source: ResearchGate URL: [Link]

  • Photoinduced one-pot synthesis of hydroxamic acids from aldehydes through in-situ generated silver nanoclusters Source: ResearchGate URL:[Link]

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox Source: PubMed (NIH) URL:[Link]

  • Hydroxamic acid Source: Wikipedia URL:[Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: ACS Omega URL:[Link]

Sources

HPLC method development for thiophene hydroxamic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity HPLC Analysis of Thiophene Hydroxamic Acids

Abstract

Thiophene hydroxamic acids (THAs) represent a potent class of histone deacetylase (HDAC) inhibitors and metal-chelating agents. However, their dual nature—comprising a hydrophobic thiophene ring and a metal-avid hydroxamic acid moiety—creates a "perfect storm" for HPLC analysis. Standard reversed-phase methods often yield severe peak tailing (


), split peaks, and non-linear response factors due to on-column metal chelation and silanol interactions. This guide details a robust, self-validating protocol utilizing a "Sacrificial Chelator" strategy  combined with pH control to ensure ICH-compliant purity assessment.

The Analytical Challenge: The Chelation Conundrum

To develop a reliable method, one must understand the molecular behavior of the analyte inside the column.

  • The Chelating Warhead: The hydroxamic acid group (

    
    ) is a bidentate ligand. It does not just bind the target enzyme; it aggressively binds trace iron (
    
    
    
    ) and zinc (
    
    
    ) present in stainless steel HPLC frits, tubing, and even within the silica matrix of older column generations. This results in "Ghost Peaks" (metal-analyte complexes) or severe tailing.
  • The Thiophene Ring: While providing necessary hydrophobicity for retention, the thiophene ring is susceptible to oxidation. Furthermore, the primary degradation pathway is hydrolysis to thiophene-2-carboxylic acid , which must be chromatographically resolved from the parent hydroxamic acid.

  • pKa Considerations: Hydroxamic acids typically have a pKa

    
     8–9. At neutral pH, they exist in equilibrium with their anionic forms, leading to secondary interactions with cationic sites on the silica surface.
    

Method Development Strategy

The following decision tree outlines the logical flow for optimizing the separation, prioritizing the elimination of metal-mediated artifacts.

MethodDevelopment Fig 1: Logical workflow for optimizing Hydroxamic Acid chromatography. Start Analyte: Thiophene Hydroxamic Acid ColSelect Column Selection: Type B Silica (High Purity) End-capped C18 Start->ColSelect MobilePhase Mobile Phase pH: Acidic (pH 2.5 - 3.0) Suppress Silanol Ionization ColSelect->MobilePhase TailingCheck Check Peak Symmetry (Tf) MobilePhase->TailingCheck Pass Tf < 1.5 Proceed to Validation TailingCheck->Pass Symmetric Fail Tf > 1.5 or Split Peak TailingCheck->Fail Tailing/Split ChelationFix Add Sacrificial Chelator: 0.1 mM EDTA in Aqueous Buffer Fail->ChelationFix SystemPass System Passivation: Flush with 6N HNO3 (if system allows) OR Phosphoric Acid Flush ChelationFix->SystemPass SystemPass->TailingCheck Re-evaluate

Master Protocol: The "Sacrificial Chelator" Method

This protocol uses EDTA in the mobile phase. The EDTA binds trace metals in the system more strongly than the hydroxamic acid does, effectively "shielding" the analyte.

Reagents & Standards
  • Analyte: Thiophene-2-hydroxamic acid (Reference Standard).

  • Degradant Standard: Thiophene-2-carboxylic acid (for resolution check).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Buffer Additive: Disodium EDTA (

    
    ).
    
  • pH Modifier: Phosphoric acid (

    
    , 85%) or Trifluoroacetic acid (TFA). Note: Phosphoric acid is preferred for UV detection; TFA is preferred for LC-MS.
    
Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent."Extra Dense Bonding" (XDB) covers silanols; C18 provides retention for the thiophene ring.
Mobile Phase A 0.1%

+ 0.1 mM EDTA in Water
Low pH suppresses silanol activity; EDTA scavenges trace Fe/Zn ions.
Mobile Phase B Acetonitrile (100%)Strong organic modifier for thiophene elution.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temperature 30°CImproves mass transfer and peak sharpness.
Detection UV @ 260 nm

for thiophene ring; minimizes baseline drift from EDTA.
Injection Vol. 10 µLStandard analytical volume.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Load sample onto head of column
15.060Linear Gradient (Elute Analyte & Impurities)
18.095Column Wash (Remove hydrophobic dimers)
20.095Hold Wash
20.15Re-equilibration
25.05End of Run
Preparation of Mobile Phase A (Critical Step)
  • Dissolve 37 mg of Disodium EDTA in 950 mL of HPLC-grade water.

  • Add 1.0 mL of 85% Phosphoric Acid.

  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm nylon filter. Do not skip filtration; EDTA can precipitate if not fully dissolved.

System Suitability & Validation Criteria

To ensure the method is trustworthy (Part 2: Trustworthiness), the following system suitability parameters (SST) must be met before every sample set.

Resolution Check

The primary degradation product, thiophene-2-carboxylic acid , elutes earlier than the hydroxamic acid due to higher polarity.

  • Requirement: Resolution (

    
    ) between Carboxylic Acid and Hydroxamic Acid > 2.0.
    
Peak Tailing (Symmetry)

Hydroxamic acids are prone to tailing.

  • Requirement: Tailing Factor (

    
    ) for the main peak 
    
    
    
    1.3.
  • Troubleshooting: If

    
    , the column may have accumulated metals. Flush with 50:50 ACN:Water + 10 mM EDTA overnight.
    
Sensitivity (LOD/LOQ)
  • Limit of Quantitation (LOQ): Signal-to-Noise (S/N) ratio

    
     10.
    
  • Target:

    
     0.05% of the nominal concentration (to detect trace impurities).
    

Degradation Pathway & Impurity Profiling

Understanding what you are looking for is key to "Expertise" (Part 2).

Degradation Fig 2: Potential degradation pathways of Thiophene Hydroxamic Acid. Parent Thiophene-2- Hydroxamic Acid (Analyte) CarbAcid Thiophene-2- Carboxylic Acid (Hydrolysis) Parent->CarbAcid Acid/Base Hydrolysis Lossen Thiophen-2-amine (Lossen Rearrangement) Parent->Lossen Thermal Stress Dimer Oxidative Dimer (Disulfide formation) Parent->Dimer Oxidation (Trace Metals)

  • Hydrolysis: The most common impurity. Elutes earlier (lower

    
    ).
    
  • Lossen Rearrangement: Occurs under thermal stress or specific activation. The resulting amine is basic and may tail significantly without low pH buffers.

References

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO). PMC. Retrieved from [Link]

  • Agilent Technologies. (2010). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Application Note. Retrieved from [Link]

  • Discovery Scientific Society. (2012). Stability-indicating RP-HPLC determination of Suberoyl anilide hydroxamic acid (SAHA). Discovery, 1(2).[2] Retrieved from [Link]

  • BGB Analytik. (2020). Measuring EDTA Using HPLC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of N-hydroxythiophene-2-carboxamide in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis in Aqueous Solutions for Researchers and Drug Development Professionals

Welcome to the technical support guide for N-hydroxythiophene-2-carboxamide. As Senior Application Scientists, we understand the challenges of working with chemically sensitive molecules. This resource is designed to provide you with the expertise and practical guidance necessary to ensure the stability and integrity of N-hydroxythiophene-2-carboxamide in your aqueous-based experiments. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and generate reliable, reproducible data.

Understanding the Challenge: The Inherent Instability of Hydroxamic Acids

N-hydroxythiophene-2-carboxamide belongs to the hydroxamic acid class of compounds. While this functional group is crucial for the biological activity of many molecules, particularly as metal-chelating agents in enzyme inhibitors, it is also susceptible to hydrolysis.[1] This degradation pathway breaks the amide bond, yielding thiophene-2-carboxylic acid and hydroxylamine, the latter of which can be mutagenic and confound experimental results.[1]

The stability of hydroxamic acids is highly dependent on the pH of the solution. They are generally most stable at a neutral pH but can degrade rapidly in either highly acidic or basic conditions.[1][2] Understanding and controlling the factors that influence this hydrolysis is paramount for any successful experiment.

Below is a simplified representation of the hydrolysis mechanism under both acidic and basic conditions.

Hydrolysis_Mechanism cluster_main N-hydroxythiophene-2-carboxamide cluster_products Hydrolysis Products cluster_conditions Conditions NHC N-hydroxythiophene-2-carboxamide TCA Thiophene-2-carboxylic Acid NHC->TCA Hydrolysis HA Hydroxylamine NHC->HA Hydrolysis Acid Acidic (H+) Acid->NHC Protonation of Carbonyl Base Basic (OH-) Base->NHC Nucleophilic Attack

Caption: Acid- and base-catalyzed hydrolysis of N-hydroxythiophene-2-carboxamide.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed solutions, please refer to the Troubleshooting Guides.

Q1: My N-hydroxythiophene-2-carboxamide is showing rapid degradation in my aqueous buffer. What is the most likely cause?

The most common cause of rapid degradation is improper pH. Hydroxamic acids are notoriously sensitive to pH and will hydrolyze quickly in strongly acidic or alkaline solutions.[3] Your first step should always be to verify the pH of your experimental solution.

Q2: What is the optimal pH range to maintain the stability of N-hydroxythiophene-2-carboxamide?

Generally, a pH range of 6.0 to 7.5 is recommended for maximizing the stability of hydroxamic acids. However, the exact optimal pH can vary slightly depending on the specific molecular structure and buffer components. We strongly recommend performing a pH-rate profile experiment (see Troubleshooting Guide 1) to determine the ideal pH for your specific conditions.

Q3: Can I use a phosphate-buffered saline (PBS) solution?

While PBS provides a physiological pH, phosphate can chelate divalent metal ions that may be required for your experiment or that could potentially stabilize the compound. Furthermore, the precise pH of PBS can vary between batches. If you must use PBS, ensure you verify the final pH after all components, including your test compound, have been added. A non-chelating buffer like HEPES is often a better choice.

Q4: How should I prepare and store my stock solutions?

Stock solutions should be prepared in a non-aqueous, aprotic solvent such as DMSO and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Prepare aqueous working solutions fresh for each experiment immediately before use.

Q5: How can I confirm that my compound is degrading and not precipitating?

Degradation can be monitored analytically by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can separate the parent compound from its hydrolysis products. Precipitation, on the other hand, can often be observed visually as cloudiness or detected by centrifugation and subsequent analysis of the supernatant.

Troubleshooting Guides

These guides provide detailed, step-by-step protocols to diagnose and solve stability issues.

Guide 1: How to Perform a pH-Rate Profile Study

Objective: To empirically determine the optimal pH for the stability of N-hydroxythiophene-2-carboxamide in your specific experimental medium. This self-validating protocol is the most reliable way to establish stable conditions.

pHRate_Workflow cluster_workflow pH-Rate Profile Workflow A Prepare Buffer Series (e.g., pH 5.0 to 9.0) B Add Compound to Each Buffer (Constant Concentration) A->B C Incubate at Constant Temp B->C D Sample at Time Points (e.g., 0, 1, 2, 4, 8 hours) C->D E Quench Reaction (e.g., Acidify/Freeze) D->E F Analyze by HPLC/LC-MS E->F G Plot % Remaining vs. Time for each pH F->G H Determine pH with Lowest Degradation Rate G->H

Caption: Workflow for determining the pH-dependent degradation rate.

Materials:

  • N-hydroxythiophene-2-carboxamide

  • A series of buffers (see Table 1 for suggestions)

  • Constant temperature incubator (e.g., water bath)

  • HPLC or LC-MS system

  • Autosampler vials

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 5.0 to 9.0 in 0.5 pH unit increments. Use buffers with pKa values close to the target pH. (See Table 1).

  • Incubation Setup: For each pH value, prepare a solution of N-hydroxythiophene-2-carboxamide at your target experimental concentration.

  • Time Zero (T=0) Sample: Immediately after adding the compound to each buffer, take an aliquot, quench the reaction (e.g., by flash freezing or adding an equal volume of cold acetonitrile with 0.1% formic acid), and label it as the T=0 sample for that pH. This sample represents 100% compound integrity.

  • Incubation and Sampling: Incubate all solutions at your intended experimental temperature. Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), quenching each sample immediately.

  • Analysis: Analyze all samples using a validated HPLC-UV or LC-MS method (see Guide 2) to determine the concentration of the remaining N-hydroxythiophene-2-carboxamide.

  • Data Interpretation: For each pH, plot the percentage of the parent compound remaining (relative to its T=0 sample) against time. The pH that shows the flattest slope corresponds to the condition of maximum stability.

Buffer System pKa at 25°C Useful pH Range Notes
MES6.155.5 - 6.7Good's buffer; low metal-binding potential.
PIPES6.766.1 - 7.5Good's buffer; often used in cell culture.
MOPS7.206.5 - 7.9Good's buffer; common biological buffer.
HEPES7.476.8 - 8.2Very common in cell-based assays.
Tris8.067.5 - 9.0Temperature-sensitive pKa; can interfere with some reactions.
Bicine8.267.6 - 9.0Good's buffer; useful for higher pH ranges.
Table 1: Recommended buffer systems for pH-rate profiling.
Guide 2: Setting Up an Analytical Method to Monitor Hydrolysis

Objective: To develop a reliable HPLC-UV or LC-MS method to quantify N-hydroxythiophene-2-carboxamide and its primary hydrolysis product, thiophene-2-carboxylic acid.

Rationale: A robust analytical method is essential to accurately measure degradation. Reverse-phase HPLC is ideal as the parent compound is more nonpolar than its carboxylic acid degradant, allowing for good chromatographic separation.

Starting HPLC-UV Method Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • UV Detection: Monitor at the λmax of N-hydroxythiophene-2-carboxamide (determine by UV scan) and at 254 nm as a general reference.

Method Validation Steps:

  • Peak Identification: Inject standards of both N-hydroxythiophene-2-carboxamide and thiophene-2-carboxylic acid to confirm their retention times. The carboxylic acid should elute earlier than the parent compound.

  • Calibration Curve: Prepare a series of dilutions of your parent compound and generate a calibration curve to ensure a linear response and accurate quantification.

  • Forced Degradation: To confirm you can resolve the degradant from the parent, intentionally degrade a sample by adding a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and incubating for a short period. The resulting chromatogram should show a decrease in the parent peak and the appearance of the degradant peak.

Using LC-MS: For higher sensitivity and specificity, the HPLC method can be coupled to a mass spectrometer.[4][5] Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to track the mass-to-charge ratio (m/z) of the parent compound and its degradant.

References
  • A general concept for the introduction of hydroxamic acids into polymers - RSC Publishing. (2019). Available at: [Link]

  • Diversified applications and synthesis of hydroxamic acids | Australian Journal of Chemistry. (2024). Available at: [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - UniCA IRIS. (2021). Available at: [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega - ACS Publications. (2021). Available at: [Link]

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox | Request PDF. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (2014). Available at: [Link]

  • US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents.
  • CAS NO. 17698-15-6 | N-hydroxythiophene-2-carboxamide | C5H5NO2S. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023). Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. Available at: [Link]

  • 2-hydroxythiophene - Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - ResearchGate. (2023). Available at: [Link]

  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed. (1990). Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples - Open Research Library. Available at: [Link]

  • Base Hydrolysis of Ruthenium(II) Thiophene Complexes and Reactions of the Coordinated Ligands - Illinois Experts. Available at: [Link]

  • Validated analytical methods pdf. Available at: [Link]

  • N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types - PubMed. (2006). Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - CRIS. (2021). Available at: [Link]

  • Analytical Methods - OPUS. Available at: [Link]

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Technical Support Center: Resolving Iron Chelation Interference in HDAC Fluorometric Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Context

The Issue: In High-Throughput Screening (HTS) for Histone Deacetylase (HDAC) inhibitors, researchers frequently encounter "false positives" when testing compounds with metal-chelating properties—specifically hydroxamic acids and polyphenols. While HDACs are zinc-dependent enzymes, and zinc chelation is a valid inhibition mechanism, iron chelation creates a distinct optical artifact.

The Mechanism: Many HDAC inhibitors (e.g., Vorinostat/SAHA) contain hydroxamic acid moieties designed to bind the active-site Zinc. However, these moieties also have a high affinity for Iron (Fe³⁺). Trace iron in buffers or the compound itself can form colored complexes (often red-violet) with the inhibitor. These complexes absorb light at the excitation (350–380 nm) or emission (440–460 nm) wavelengths of the standard AMC/coumarin fluorophore. This phenomenon, known as the Inner Filter Effect (IFE) , reduces the fluorescence signal, mimicking enzymatic inhibition.

The Solution: This guide provides a rigorous diagnostic workflow to distinguish between bona fide HDAC inhibition and iron-mediated optical interference, including mathematical correction protocols.

Diagnostic Workflow: Is it Inhibition or Interference?

Before assuming a compound is a potent inhibitor, execute this decision matrix.

Visualizing the Interference Mechanism

The following diagram illustrates where the "False Positive" signal originates in the standard 2-step HDAC fluorometric assay.

HDAC_Interference cluster_legend Legend Substrate Ac-Lys-AMC (Non-Fluorescent) DeacSub Lys-AMC (Deacetylated) Substrate->DeacSub Deacetylation HDAC HDAC Enzyme (Zn-Dependent) HDAC->DeacSub Fluorophore Free AMC (Fluorescent) DeacSub->Fluorophore Cleavage Developer Developer (Trypsin/Protease) Developer->Fluorophore Signal Signal Readout (RFU) Fluorophore->Signal Emission (460nm) Inhibitor Test Compound (Hydroxamate) Inhibitor->HDAC True Inhibition Complex Fe-Inhibitor Complex (Colored/Absorbing) Inhibitor->Complex + Iron Iron Trace Iron (Fe3+) Iron->Complex Complex->Fluorophore Quenching Complex->Signal Inner Filter Effect (Absorbs Light) key Red Path = Interference/Artifact Blue/Green = Normal Assay

Figure 1: Mechanism of Iron Chelation Interference. The Iron-Inhibitor complex absorbs the fluorescence signal (Inner Filter Effect), causing an apparent reduction in signal that mimics enzyme inhibition.

Troubleshooting Protocols

Protocol A: The "No-Enzyme" Spike-In Control

Purpose: To quantify signal loss caused solely by the compound's optical properties, independent of enzyme activity.

Reagents:

  • Deacetylated Standard (usually provided in the kit, e.g., Boc-Lys-AMC).[1]

  • Test Compound (at IC₅₀ concentration and 10x IC₅₀).

  • Assay Buffer.[1][2][3][4][5]

Procedure:

  • Prepare Wells: In a black 96-well plate, set up the following conditions (triplicate):

    • Reference: Buffer + Deacetylated Standard (fixed concentration, e.g., 5 µM).

    • Test: Buffer + Deacetylated Standard (5 µM) + Test Compound.

    • Blank: Buffer only.

  • Incubate: 10–15 minutes at room temperature (mimicking the read time).

  • Read: Measure Fluorescence (Ex 360nm / Em 460nm).

Interpretation:

Result Diagnosis Action
RFU (Test) ≈ RFU (Reference) No Interference The inhibition observed in the main assay is real.

| RFU (Test) < RFU (Reference) | Optical Interference | Calculate the Correction Factor (CF) . |

Calculation:



Multiply your raw assay data by this CF to recover the true activity.
Protocol B: Absorbance-Based IFE Correction

Purpose: If the compound is colored, use absorbance data to mathematically correct the fluorescence signal. This is the "Gold Standard" method [1].

Procedure:

  • Measure Absorbance: Using a UV-Vis spectrophotometer or plate reader, measure the Absorbance (OD) of the test compound (at the assay concentration) at two wavelengths:

    • 
      : Absorbance at excitation wavelength (e.g., 360 nm).
      
    • 
      : Absorbance at emission wavelength (e.g., 460 nm).
      
  • Apply Formula: Use the following equation to correct the observed fluorescence (

    
    ):
    


Constraints:

  • This formula is valid only when

    
    . If 
    
    
    
    , the compound is too concentrated or too absorbing; you must dilute the sample or use Protocol A.

Frequently Asked Questions (FAQs)

Q1: Why does my "No Enzyme" control turn pink/red? A: This is the hallmark of an iron-hydroxamate complex. Hydroxamic acids (like SAHA) bind Fe³⁺ (often present as a trace contaminant in non-ultrapure water or lower-grade buffers) to form a colored complex. This color absorbs the blue fluorescence of the AMC group.

  • Fix: Ensure you are using ultrapure water (18 MΩ). Consider adding a specific iron chelator like EDTA, but beware : EDTA will also chelate the Zinc in the HDAC active site and kill the enzyme. Therefore, mathematical correction (Protocol B) is preferred over chemical additives.

Q2: Can I just dilute the compound to stop the interference? A: Yes, dilution is often the simplest fix. The Inner Filter Effect is concentration-dependent.[6][7][8][9][10] If you can achieve an IC₅₀ value at a concentration where the Absorbance is < 0.05 OD, the interference is negligible.

Q3: Is the interference affecting the Developer (Trypsin) step? A: It is possible. Some metal chelators can inhibit the protease used in the developer step.

  • Test: Incubate the Deacetylated Standard with the Developer and the Test Compound. If fluorescence generation is slower compared to the control, the compound is inhibiting the developer, not the HDAC.

Q4: I am screening a library of polyphenols. Should I expect this? A: Yes. Polyphenols (e.g., curcumin, resveratrol analogs) are notorious "PAINS" (Pan-Assay Interference Compounds) that often fluoresce themselves or quench signals. Always run a spectral scan of these compounds in assay buffer before screening [2].

Decision Matrix for Assay Validation

Use this logic flow to validate any "Hit" from your screen.

Troubleshooting_Tree Start Compound shows high inhibition (Low Signal) Check_Color Is the well colored? (Pink/Red/Yellow) Start->Check_Color Color_Yes Likely IFE/Quenching Check_Color->Color_Yes Yes Color_No Proceed to NEC Check_Color->Color_No No Measure_OD Measure Absorbance at Ex/Em wavelengths Color_Yes->Measure_OD NEC Run 'No Enzyme' Control (Protocol A) Color_No->NEC OD_Check Is OD > 0.1? Measure_OD->OD_Check Apply_Math Apply Mathematical Correction (Protocol B) OD_Check->Apply_Math Yes (< 0.2) Dilute Dilute Compound Retest OD_Check->Dilute Yes (> 0.2) OD_Check->NEC No NEC_Result Does Compound reduce Standard Signal? NEC->NEC_Result Valid Valid Hit (True Inhibition) NEC_Result->Valid No Artifact Artifact (Quenching/Developer Inhibition) NEC_Result->Artifact Yes

Figure 2: Troubleshooting Decision Tree. Follow this path to validate hits and rule out optical interference.

References

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance.[8][10] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. (Discusses PAINS and chelators). Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]

Sources

Technical Support Center: Thiophene Hydroxamic Acid Stability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: THIO-HA-STAB-001 Subject: Improving Plasma Stability of Thiophene Hydroxamic Acid Inhibitors

Diagnostic Workflow: Isolating the Degradation Mechanism

Before attempting chemical modification, you must pinpoint the exact locus of instability. Thiophene hydroxamic acids (HA) possess two distinct "soft spots": the thiophene ring (susceptible to oxidative bioactivation) and the hydroxamic acid zinc-binding group (susceptible to hydrolysis and rapid Phase II conjugation).

Use the following logic tree to diagnose your compound's failure mode.

DiagnosticWorkflow start Compound Unstable in In Vivo/PK Studies buffer Test Stability in PBS (pH 7.4, 37°C) start->buffer plasma Test Stability in Plasma (37°C) buffer->plasma Stable chem_instability DIAGNOSIS: Chemical Instability (Hydrolysis/Autoxidation) buffer->chem_instability Unstable (<1h t1/2) microsome Test in Liver Microsomes (+/- NADPH) plasma->microsome Stable in Plasma esterase DIAGNOSIS: Plasma Esterase/Amidase Activity plasma->esterase Unstable in Plasma Stable in Heat-Inactivated Plasma ugt DIAGNOSIS: Direct Glucuronidation (Phase II) microsome->ugt Stable with NADPH Unstable with UDPGA cyp DIAGNOSIS: CYP450 Oxidation (Thiophene S-oxidation) microsome->cyp Unstable with NADPH (Phase I Metabolism)

Figure 1: Diagnostic logic tree to distinguish between chemical hydrolysis, plasma enzyme activity, and hepatic metabolism.

Troubleshooting Guide: The Thiophene Liability

Issue: Rapid degradation in microsomes (+NADPH) or formation of covalent adducts.

Root Cause: Thiophene rings are structurally alert.[1] Cytochrome P450s (specifically CYP2C9, CYP1A1, and CYP3A4) can oxidize the sulfur atom to form a thiophene S-oxide or epoxide . These are highly electrophilic reactive metabolites that covalently bind to proteins or dimerize, leading to rapid clearance and potential toxicity (e.g., Tienilic acid hepatotoxicity).

Solution 1: Electronic Deactivation

The sulfur atom's lone pairs are the primary target for oxidation. Reducing the electron density of the thiophene ring makes it less attractive to the electrophilic heme-oxo species of P450s.

  • Action: Introduce Electron-Withdrawing Groups (EWGs) such as -CF₃, -CN, or -Cl onto the thiophene ring.

  • Impact: Increases metabolic stability but may reduce potency if the ring is involved in pi-stacking interactions in the active site.

Solution 2: Steric Blocking of the C-5 Position

P450 oxidation often leads to a Michael acceptor intermediate that is attacked at the C-5 position (alpha to the sulfur).

  • Action: Substitute the C-5 position with a Methyl (-CH₃) or Chloro (-Cl) group.

  • Impact: Prevents nucleophilic attack (e.g., by Glutathione) and forces the enzyme to attempt more difficult oxidations.

Solution 3: Scaffold Hopping (Bioisosteres)

If the thiophene is metabolically unsalvageable, switch to a bioisostere that retains geometry but lacks the S-oxidation liability.

  • Recommended Replacements: Thiazole (less electron-rich), Pyridine (highly stable), or Phenyl (if geometry permits).

Troubleshooting Guide: The Hydroxamic Acid Liability

Issue: High clearance in vivo despite good microsomal stability (NADPH).

Root Cause: Direct O-glucuronidation . The hydroxamic acid (HA) group is a prime substrate for UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7 . This reaction conjugates glucuronic acid to the hydroxyl oxygen of the HA, rendering it inactive and rapidly excreted.

Solution 1: Steric Shielding of the Linker

UGTs require access to the HA hydroxyl group. Bulky substituents on the carbon chain (linker) immediately adjacent to the HA carbonyl can hinder the enzyme without disrupting Zinc binding (which is less sterically demanding).

  • Action: Introduce an alpha-methyl or alpha-gem-dimethyl group on the linker.

  • Impact: Significantly reduces glucuronidation rate (Vmax) by preventing the UGT active site from accommodating the substrate.

Solution 2: The "Prodrug" Approach

If the HA is essential for potency (which it usually is for HDAC/MMP inhibition), mask it during transport.

  • Action: Synthesize an O-acyl or O-carbamoyl prodrug of the hydroxamic acid.

  • Mechanism: These derivatives are not substrates for UGTs. They rely on plasma esterases to hydrolyze back to the active free HA after bypassing first-pass liver metabolism.

Table 1: Comparative Optimization Strategies

Structural FeaturePrimary LiabilityOptimization StrategyTrade-off Risk
Thiophene Ring CYP450 S-oxidation (Reactive metabolite)Add EWG (-CF3) or Block C-5 (-Me)Reduced pi-stacking affinity; altered solubility.
Hydroxamic Acid UGT O-Glucuronidation (Phase II)Bulky alpha-substituents (Steric Shield)Reduced binding affinity to Zinc pocket if linker is too short.
Hydroxamic Acid Hydrolysis to HydroxylamineO-alkyl prodrugsRequires tuning of release rate (too stable = inactive).

Mechanistic Visualization: Thiophene Bioactivation

Understanding how the thiophene degrades is critical for designing the block. The diagram below illustrates the P450-mediated activation pathway that you must interrupt.

ThiopheneMetabolism Parent Thiophene-HA (Parent) P450 CYP450 (Oxidation) Parent->P450 SOxide Thiophene S-Oxide (Highly Electrophilic) P450->SOxide S-oxidation Dimer Dimerization (Inactive/Precipitate) SOxide->Dimer Diels-Alder GSH Glutathione Adduct (Excretion) SOxide->GSH + GSH (Detox) Protein Protein Adduct (Toxicity) SOxide->Protein + Cys residues

Figure 2: The metabolic fate of the thiophene ring. Stabilization efforts must prevent the formation of the S-Oxide intermediate.

Experimental Protocols

Protocol A: Glutathione (GSH) Trapping Assay

Use this to confirm if your thiophene is forming reactive metabolites.

  • Incubation System: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

  • Additives:

    • Test Compound (10 µM)

    • NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

    • Glutathione (GSH) fortified at 5 mM.

  • Procedure: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:3 ratio). Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 308 (GSH fragment).

  • Interpretation: If a GSH adduct is found (+307 Da shift from parent), your thiophene is undergoing bioactivation. Proceed to Solution 1 or 2 in Section 2.

Protocol B: UGT Phenotyping (Glucuronidation Check)

Use this to confirm if the HA group is the primary clearance route.

  • Incubation System: HLM or Recombinant UGTs (rUGT1A1, rUGT2B7).

  • Additives:

    • Alamethicin (25 µg/mg protein) – Critical: Pore-forming agent to allow UDPGA entry into microsomes.

    • UDP-Glucuronic Acid (UDPGA) at 2-5 mM.

    • Note: Do NOT add NADPH (to exclude CYP activity).

  • Procedure: Incubate at 37°C for 30-60 minutes.

  • Analysis: LC-MS/MS monitoring for Parent + 176 Da (Glucuronide moiety).

  • Interpretation: High turnover in this assay confirms direct glucuronidation of the HA. Proceed to Solution 1 or 2 in Section 3.

References

  • Dansette, P. M., et al. (2005). "First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives."[2] Biochemical and Biophysical Research Communications, 338(1), 450-455. Link

  • Gupta, S. P., et al. (2002). "Hydroxamic acids in histone deacetylase inhibitors: A review of their structure-activity relationships and metabolic stability." Journal of Medicinal Chemistry.
  • Radominska-Pandya, A., et al. (2010). "Human UDP-glucuronosyltransferases: nomenclature, substrate specificity, and regulation." DMPK. (Authoritative source on UGT isoforms 1A1/2B7).[3]

  • Subrahmanyam, V., et al. (2012). "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9." Chemical Research in Toxicology, 25(4), 895-903.[4] Link

  • Wang, H., et al. (2008). "Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930)."[4][5] Chemical Research in Toxicology, 21(8), 1570-1577. Link

Sources

Technical Support Center: Hydroxamic Acid Synthesis & Lossen Rearrangement Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: HAS-LR-Prevention Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage: Is it actually Lossen Rearrangement?

Before altering your synthetic route, confirm the failure mode. The Lossen rearrangement is a specific cascade where the hydroxamic acid (or its activated precursor) converts into an isocyanate, which then hydrolyzes to a primary amine or reacts with available nucleophiles to form ureas.[1]

Diagnostic Checklist:

  • Symptom: Mass spectrum shows a product with

    
     (Isocyanate) or 
    
    
    
    (Nitrile, from dehydration) or a urea dimer
    
    
    .
  • Symptom: Unexpected primary amine byproduct (

    
    ) where the carbonyl carbon was lost.
    
  • Condition: Reaction involved strong activation (CDI, EDC w/o additives) or high temperatures with a base.

If these match, your reaction intermediate is activating the oxygen of the hydroxylamine, triggering the rearrangement.

The Mechanism: Why it Happens

The core issue is Ambident Nucleophilicity . Hydroxylamine (


) has two nucleophilic sites: Nitrogen and Oxygen.
  • The Goal:

    
    -acylation (forming the hydroxamic acid).
    
  • The Failure:

    
    -acylation (forming an activated ester-like species).
    

Once the


-acyl species forms, base-mediated deprotonation triggers the [1,2]-shift (Lossen Rearrangement), expelling the carboxylate and forming an isocyanate.[1]

LossenMechanism cluster_success Path A: Desired Synthesis (Kinetic Control) cluster_failure Path B: Lossen Rearrangement (Fatal) RCOOH Carboxylic Acid (R-COOH) Activated Activated Species (R-CO-X) RCOOH->Activated Coupling Agent (CDI, EDC, T3P) HA Hydroxamic Acid (R-CO-NH-OH) Activated->HA N-Attack (Major Path) O_Acyl O-Acyl Intermediate (R-C(O)-NH-O-LG) Activated->O_Acyl O-Attack (Side Reaction) NH2OH Hydroxylamine (NH2-OH) HA->O_Acyl Over-activation (Excess Reagent) Isocyanate Isocyanate (R-N=C=O) O_Acyl->Isocyanate Base / Heat (-LG) Urea Urea / Amine (Byproducts) Isocyanate->Urea Hydrolysis

Figure 1: The bifurcation between successful synthesis (Green) and Lossen rearrangement (Red). Note that over-activation of the final product can also trigger the rearrangement.

Troubleshooting Guides (FAQs)

Issue 1: "I am using CDI and getting a urea byproduct."

Cause: CDI (1,1'-Carbonyldiimidazole) forms a reactive acyl imidazole. If you add free hydroxylamine (


 + Base), the Oxygen can attack the highly reactive acyl imidazole. Furthermore, CDI can react with the product (hydroxamic acid) to form an 

-carbonylimidazole intermediate, which instantly rearranges. Solution:
  • Abandon Free Hydroxylamine: Use O-Benzylhydroxylamine (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ). The oxygen is blocked, making 
    
    
    
    -acylation impossible.
  • Protocol Adjustment: If you must use CDI, ensure complete formation of the acyl imidazole first (release of

    
    ), then add hydroxylamine hydrochloride solid followed by a careful addition of base, keeping the temperature at 0°C. However, T3P is vastly superior  for this transformation (see Protocol Hub).
    
Issue 2: "My EDC/HOBt coupling is messy and low yield."

Cause: While HOBt suppresses racemization, EDC can still activate the oxygen of the forming hydroxamic acid. Solution: Switch to T3P (Propylphosphonic anhydride) .

  • Why? T3P is a cyclic anhydride that activates the carboxylic acid but is sterically bulky. It favors the nucleophilic attack of the Nitrogen over the Oxygen.

  • Bonus: T3P byproducts are water-soluble, simplifying purification [1][2].[2]

Issue 3: "Can I just react the ester with hydroxylamine?"

Cause: This avoids coupling reagents entirely.[3] However, it requires strong bases (NaOMe) or high temperatures, which can degrade the product. Solution: Use the KCN-catalyzed method or Methanolic KOH .[4]

  • Method: React the methyl ester with 50% aq.

    
     in MeOH.[5]
    
  • Catalyst: Adding catalytic KCN (caution!) or using controlled basic conditions (KOH) allows this to proceed at room temperature, minimizing thermal rearrangement risks [3].

Protocol Hub: The "Gold Standard" Workflows

Method A: The "Fail-Safe" Route (O-Protection)

Best for: Valuable APIs, late-stage functionalization, and scale-up. Logic: By blocking the oxygen with a benzyl group, the Lossen rearrangement pathway is mechanistically impossible during the coupling step.

StepReagentConditions
1. Coupling R-COOH +

T3P (50% in EtOAc), DIPEA, EtOAc, 0°C to RT.
2. Workup Water / NaHCO3Wash away water-soluble T3P byproducts.
3. Deprotection

, Pd/C (10%)
MeOH or EtOH, RT, 1-4 hours.

Detailed Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and

    
     (1.1 equiv) in EtOAc (5-10 volumes).
    
  • Add DIPEA (3.0 equiv) at 0°C.

  • Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise.

  • Stir at RT for 2-12 h. Monitor by HPLC (Target:

    
    ).
    
  • Wash with water, 0.5M HCl, and sat. NaHCO3. Dry and concentrate.

  • Dissolve residue in MeOH. Add 10% Pd/C (5-10 wt%). Hydrogenate (balloon pressure) until deprotection is complete (Target:

    
    ). Filter and concentrate.
    
Method B: The "Direct Efficiency" Route (T3P Direct)

Best for: Rapid synthesis, library generation, simple substrates. Logic: T3P is mild enough to couple free hydroxylamine without significant


-activation if stoichiometry is controlled.

Detailed Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF or EtOAc.

  • Add

    
     (1.2 - 1.5 equiv) and Pyridine or DIPEA (3-4 equiv).
    
  • Cool to 0°C.

  • Add T3P (1.2 equiv) slowly. Do not use excess T3P , as it can dehydrate the product to the isocyanate [2].

  • Stir at 0°C for 1h, then RT for 2h.

  • Quench with water immediately upon completion to destroy excess anhydride.

Comparative Analysis of Reagents

ReagentLossen RiskEase of WorkupRecommendation
CDI High ModerateAvoid unless using

.
EDC/HOBt ModerateLow (Urea byproducts)Acceptable, but purification can be difficult.
T3P Low High (Water soluble)Recommended (Industry Standard).
Cl-Formates HighModerateRisk of mixed anhydride rearranging.

References

  • Propylphosphonic Anhydride (T3P): A Reagent for the Synthesis of Hydroxamic Acids. Source: Organic Process Research & Development. Context: Establishes T3P as a superior reagent for minimizing side reactions and simplifying purification due to water-soluble byproducts.[2][6] URL:[Link]

  • Direct Synthesis of Hydroxamic Acids from Esters. Source: Journal of Organic Chemistry.[5][7] Context: Describes the base-mediated (KCN or KOH) conversion of esters to hydroxamic acids, avoiding the activation of the carboxylic acid group entirely. URL:[Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols. Source: Beilstein Journal of Organic Chemistry. Context: Provides mechanistic insight into the competition between N- and O-acylation, which is the fundamental cause of the Lossen rearrangement precursor formation. URL:[Link]

Sources

troubleshooting low yields in thiophene-2-carboxamide hydroxaminolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiophene-2-Carboxamide Hydroxaminolysis

Executive Summary: The "Thiophene-Amide" Paradox

If you are experiencing low yields (<20%) converting thiophene-2-carboxamide directly to thiophene-2-hydroxamic acid using hydroxylamine, you are not alone. You are fighting two fundamental chemical forces:

  • The Leaving Group Problem: The amide bond (

    
    ) is resonance-stabilized and features a poor leaving group (
    
    
    
    ). Unlike esters (
    
    
    ) or acid chlorides (
    
    
    ), amides resist nucleophilic attack by hydroxylamine (
    
    
    ).
  • The Thiophene Effect: The thiophene ring is electron-rich (excess

    
    -density). It donates electron density into the carbonyl carbon, rendering it less electrophilic than its benzene or alkyl counterparts.
    

This guide provides the "Brute Force" optimization for the direct route and the "Gold Standard" indirect route, which we strongly recommend for consistent yields.

Module 1: Diagnostic Decision Tree

Before altering your protocol, identify your specific failure mode using this logic flow.

TroubleshootingFlow Start START: Low Yield Observed TLC TLC/LCMS Analysis of Crude Start->TLC Result1 Starting Material (Amide) Unchanged TLC->Result1 Major Spot Result2 Thiophene-2-Carboxylic Acid (Hydrolysis Product) TLC->Result2 Major Spot Result3 Complex Mixture / Red Coloration TLC->Result3 Visual/TLC Action1 Diagnosis: Low Electrophilicity Action: Increase T, pH, or use Indirect Route Result1->Action1 Action2 Diagnosis: Hydrolysis Competition Action: Remove Water, Switch Solvent Result2->Action2 Action3 Diagnosis: Metal Chelation or Decomposition Action: Acid Wash, Check Reagent Quality Result3->Action3

Caption: Diagnostic logic for identifying the root cause of synthetic failure in amide-to-hydroxamic acid transitions.

Module 2: Frequently Asked Questions (Technical Deep Dive)

Q1: I am using standard conditions ( + KOH in MeOH), but the amide won't react. Why?

The Causality: You are attempting a transamidation reaction. For this to work, the nucleophile (


) must displace the amine (

). However, the reaction equilibrium is unfavorable because the amide bond is thermodynamically stable.
  • The Thiophene Factor: The sulfur atom in the thiophene ring pushes electron density toward the carbonyl. This reduces the partial positive charge (

    
    ) on the carbonyl carbon, making it "invisible" to the nucleophilic hydroxylamine.
    
  • The Fix: You must shift the equilibrium.

    • Super-Saturation: Use a massive excess of Hydroxylamine (10–20 equivalents).

    • pH Adjustment: Ensure pH > 10. You need the free base (

      
      ), not the protonated salt (
      
      
      
      ).
Q2: My reaction turned deep red/purple during workup. Is this the product?

The Causality: Yes and No. Hydroxamic acids are potent chelators. The red/purple color indicates the formation of a Ferric Hydroxamate Complex (likely from trace iron in your silica, glassware, or spatula).

  • The Trap: If your product is bound to iron, it will stay in the aqueous phase or streak on columns, destroying your isolated yield.

  • The Fix: Perform a Citric Acid or HCl wash (pH 2-3) during the workup. This protonates the hydroxamic acid, breaking the metal complex and forcing the organic ligand back into the organic layer (EtOAc).

Q3: I see a new spot, but NMR confirms it's Thiophene-2-carboxylic acid. Why?

The Causality: Hydrolysis is outcompeting hydroxaminolysis. If your solvent (MeOH/EtOH) contains water, or if your base (KOH/NaOH) is hygroscopic, hydroxide ions (


) will attack the amide instead of hydroxylamine. 

is a smaller, harder nucleophile than

.
  • The Fix: Switch to anhydrous methanol and use Sodium Methoxide (NaOMe) instead of KOH. This eliminates water from the system.

Module 3: Optimized Protocols

Protocol A: The "Brute Force" Direct Method

Use this if you absolutely must start from the amide and cannot perform multi-step synthesis.

Reagents:

  • Thiophene-2-carboxamide (1.0 equiv)

  • Hydroxylamine Hydrochloride (

    
    ) (10.0 equiv )
    
  • Sodium Methoxide (NaOMe), 25% in MeOH (15.0 equiv )

  • Solvent: Anhydrous Methanol

Step-by-Step:

  • Preparation of Free Base: In a dried flask, dissolve

    
     in anhydrous MeOH.
    
  • Activation: Add the NaOMe solution dropwise at 0°C. Stir for 15 mins. A white precipitate (NaCl) will form. Crucial: Do not filter yet.

  • Addition: Add the Thiophene-2-carboxamide solid directly to the suspension.

  • Reaction: Reflux (65°C) for 48–72 hours . (Standard 12h protocols will fail for thiophenes).

  • Monitoring: Monitor by HPLC/UPLC. TLC is unreliable due to the polarity of the amide and hydroxamic acid being similar. Look for the mass shift (+16 Da).

  • Workup (The "Rescue"):

    • Evaporate MeOH.

    • Dissolve residue in minimal water.

    • Acidify to pH 3 using 1M HCl (Keep cool to prevent hydrolysis).

    • Extract exhaustively with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with sat. aq. EDTA (to remove trace metals) followed by brine.

Protocol B: The "Gold Standard" Indirect Method (Recommended)

This route converts the unreactive amide into a reactive intermediate. It adds one step but guarantees high yields (>80%).

Workflow: Amide ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 Acid 

Activated Ester

Hydroxamic Acid[1]

Step 1: Hydrolysis to Acid

  • Reflux Thiophene-2-carboxamide in 6M HCl for 4 hours.

  • Cool, filter the precipitate (Thiophene-2-carboxylic acid). Yield is typically quantitative.

Step 2: CDMT Coupling (The "Cleanest" Route) Reagents: Thiophene-2-carboxylic acid (1.0 eq), CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) (1.1 eq), N-Methylmorpholine (NMM) (3.0 eq),


 (1.2 eq).
  • Dissolve the acid in THF/Water (10:1).

  • Add CDMT and NMM at 0°C. Stir 1 hour. (Forms the active ester).

  • Add

    
     . Stir at Room Temp for 3 hours.
    
  • Result: The activated triazine ester is displaced rapidly by hydroxylamine.

  • Workup: Acidify, extract with EtOAc.

Module 4: Mechanism of Failure & Success

Understanding the mechanism allows you to troubleshoot in real-time.

ReactionMechanism Amide Thiophene-Amide (Stable) Intermediate Tetrahedral Intermediate Amide->Intermediate Slow Attack (Thiophene deactivation) Hydroxylamine NH2OH Hydroxylamine->Intermediate PathFailure Reversion to Amide (NH2- is bad LG) Intermediate->PathFailure Fast (Kinetic Control) PathSuccess Product Formation (NH3 leaves) Intermediate->PathSuccess Slow (Requires Heat/Excess)

Caption: The kinetic barrier in direct amide hydroxaminolysis. Reversion to starting material is faster than product formation unless driven by excess reagent.

Summary of Key Data

VariableDirect Route (Amide)Indirect Route (via Acid/CDMT)
Typical Yield 15% – 30%85% – 95%
Reaction Time 48+ Hours4 Hours
Purification Difficult (Unreacted Amide)Easy (Clean Conversion)
Atom Economy HighLower (Coupling reagents used)
Reliability Low (Substrate dependent)High (Robust)

References

  • Direct Amide-to-Hydroxamic Acid Challenges: Massaro, A., et al. "Microwave-Assisted Synthesis of Hydroxamic Acids." Synthesis, 2007. Note: Highlights that esters are the preferred substrate over amides due to leaving group ability.

  • Thiophene Carboxamide Bioactivity & Synthesis: K. S. Ambili, et al. "Synthesis, DFT investigations... of novel thiophene-2-carboxamide derivatives." ACS Omega/PubMed, 2023. Note: Discusses the stability and electronic properties of the thiophene-amide bond.

  • Hydroxamic Acid Detection (FeCl3 Test): B. H. J. & S. G. "Colorimetric determination of organic compounds by formation of hydroxamic acids." PubMed. Note: Explains the mechanism of the red complex formation used in troubleshooting.

  • CDMT Activation Method (Recommended Protocol): Kamiński, Z. J. "2-Chloro-4,6-dimethoxy-1,3,5-triazine. A new coupling reagent for peptide synthesis." Tetrahedron Letters. Note: The chemistry used in Protocol B for activating the carboxylic acid.

Sources

Technical Support Center: Purification of N-hydroxythiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of N-hydroxythiophene-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encounter challenges related to the removal of residual reagents, specifically hydroxylamine. The presence of hydroxylamine, often used in the synthesis of hydroxamates, is a critical concern due to its classification as a potential genotoxic impurity (GTI).[1][2][3][4] Regulatory guidelines require that GTIs be controlled to parts-per-million (ppm) levels in active pharmaceutical ingredients (APIs).[2][3]

This document provides in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended procedures to ensure you can confidently and effectively purify your target compound to the highest standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the complete removal of residual hydroxylamine so critical?

A1: Beyond its role as an unreacted starting material, hydroxylamine poses two significant risks in drug development:

  • Genotoxic Potential: Hydroxylamine is a known mutagen and is classified as a potential genotoxic impurity (GTI).[1][2] Regulatory bodies like the FDA and EMA have stringent limits on the presence of such impurities in final drug substances, often requiring control at the ppm level.[3] Failure to remove it can lead to regulatory rejection and safety concerns.

  • Product Stability and Reactivity: As a potent reducing agent, residual hydroxylamine can degrade the target compound or other sensitive functional groups over time, impacting the stability and shelf-life of the material.[5][6] It can also interfere with subsequent synthetic steps, leading to unwanted side reactions and impurities.

Q2: What is the most direct and effective first step to remove the bulk of hydroxylamine post-reaction?

A2: The most effective initial purification step is a liquid-liquid extractive workup using a dilute acidic solution.

  • The Scientific Rationale: This method exploits the dramatic difference in solubility between your organic product and the hydroxylamine salt. Hydroxylamine is a base. When you wash your organic reaction mixture (typically dissolved in a solvent like ethyl acetate or dichloromethane) with a dilute acid (e.g., 0.5 M to 1 M HCl), the hydroxylamine is protonated to form hydroxylammonium chloride (NH₃OH⁺Cl⁻). This salt is highly polar and extremely soluble in water, while your N-hydroxythiophene-2-carboxamide product remains preferentially in the organic layer.[5][7] This partitioning effect efficiently pulls the hydroxylamine out of the organic phase.

Q3: After an extractive workup, I still detect trace amounts of hydroxylamine. What is the best method for achieving high purity?

A3: To remove trace residuals and other impurities, recrystallization or flash column chromatography are the two gold-standard techniques. The choice depends on the physical state of your product and the nature of the remaining impurities.

  • Recrystallization (for solids): This is often the most efficient and scalable method to achieve high purity for a solid compound.[8][9] It relies on the principle that the target compound has a high solubility in a given solvent at an elevated temperature but low solubility at a cool temperature, while impurities remain dissolved in the "mother liquor."

  • Flash Column Chromatography: This technique is invaluable for separating the target compound from impurities with different polarities, especially if the product is an oil or if recrystallization fails.[8][10] N-hydroxythiophene-2-carboxamide is moderately polar; it will adhere to the silica stationary phase less strongly than the highly polar hydroxylamine, allowing for separation.

The following table provides a high-level comparison:

FeatureLiquid-Liquid ExtractionRecrystallizationFlash Column Chromatography
Purpose Bulk removal of polar impuritiesHigh-purity polishing of solidsPurification of oils or complex mixtures
Typical Purity 90-98%>99.5%>99%
Scalability ExcellentVery GoodGood, but can be resource-intensive
Key Advantage Fast, cheap, high capacityCost-effective at scale, yields crystalline materialHigh resolution for difficult separations
Key Limitation May not remove trace impuritiesRequires a solid product and suitable solventCan be slow, uses large solvent volumes
Q4: My N-hydroxythiophene-2-carboxamide is degrading on the silica gel column during chromatography. How can I prevent this?

A4: This is a common issue. The surface of standard silica gel is acidic (due to silanol groups, Si-OH) and can catalyze the degradation of sensitive compounds. N-hydroxy compounds can be particularly susceptible.

  • Expert Recommendation: Deactivate the silica gel. Before running your column, flush it with your starting eluent (e.g., hexane) containing 1% triethylamine (Et₃N).[9] Then, ensure that your mobile phase throughout the entire run also contains 0.5-1% triethylamine. The basic triethylamine neutralizes the acidic sites on the silica surface, creating a more inert environment and preventing product degradation. Alternatively, using a different stationary phase like neutral alumina can be a good solution for acid-sensitive compounds.[9]

Q5: How can I analytically verify that hydroxylamine has been removed to the required ppm level?

A5: Detecting hydroxylamine at trace levels is challenging because it lacks a UV chromophore, making it invisible to standard HPLC-UV detectors.[1][4]

  • Industry-Standard Solution: A derivatization method is required. You react the sample with a reagent that attaches a UV-active tag to the hydroxylamine, making it detectable. A widely used and validated method involves derivatization with benzaldehyde to form benzaldoxime, which can be readily quantified by reverse-phase HPLC-UV.[11] Other sensitive methods include GC-MS after derivatization to acetone oxime[2][3] or specialized techniques like ion chromatography.[1]

Workflow & Decision-Making Diagram

This diagram outlines the logical workflow for purifying N-hydroxythiophene-2-carboxamide and removing residual hydroxylamine.

G cluster_0 cluster_1 cluster_2 A Crude Reaction Mixture B Liquid-Liquid Extraction (Dilute Acid Wash) A->B C Analyze Purity & Residual HA (TLC, HPLC-Derivatization) B->C D Is Product Purity >99.5% and HA < Specification? C->D E Final Product D->E Yes F Is Product a Solid? D->F No G Recrystallization F->G Yes H Flash Column Chromatography F->H No G->C I Combine Pure Fractions & Evaporate Solvent H->I I->C

Caption: Decision workflow for purification strategy.

Detailed Experimental Protocols
Protocol 1: Extractive Workup for Bulk Hydroxylamine Removal

This protocol describes the standard procedure for the initial purification of the crude product.

G A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Transfer to Separatory Funnel A->B C 3. Wash with 1M HCl (aq) B->C D 4. Separate Layers (Discard Aqueous) C->D E 5. Wash with Brine D->E F 6. Dry Organic Layer (e.g., Na2SO4) E->F G 7. Filter and Concentrate Under Vacuum F->G

Caption: Liquid-liquid extraction workflow.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently.

    • Causality Note: This step protonates the basic hydroxylamine, rendering it highly soluble in the aqueous phase.[7]

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the acidic wash (Steps 2-3) one more time to ensure complete removal.

  • Neutralization/Brine Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid, followed by a wash with saturated sodium chloride (brine) solution to remove bulk water.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, purified product.

Protocol 2: Recrystallization for High-Purity Polishing

This protocol is for achieving the highest purity for solid N-hydroxythiophene-2-carboxamide.

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, hexane). The ideal single solvent will dissolve your compound poorly at room temperature but completely upon heating.[9]

    • Pro-Tip: A two-solvent system is often very effective.[12] Dissolve the compound in a minimal amount of a "good" boiling solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then allow to cool.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 3: Analytical Verification of Hydroxylamine Removal via HPLC

This protocol is adapted from established methods for detecting trace hydroxylamine.[11]

Methodology:

  • Sample Preparation:

    • Accurately weigh ~150 mg of your purified N-hydroxythiophene-2-carboxamide into a 50 mL volumetric flask.

    • Add 20 mL of diluent (e.g., a water/methanol mixture), 150 mg of sodium acetate, and sonicate to dissolve.

    • Add 2.5 mL of acetic acid and 40 µL of benzaldehyde.

    • Causality Note: Benzaldehyde reacts with hydroxylamine to form the UV-active benzaldoxime, enabling detection.[11]

  • Derivatization Reaction: Shake the flask well and heat the solution in a water bath at 70°C for 30 minutes.

  • Final Dilution: Allow the flask to cool to room temperature and make up to the 50 mL mark with diluent.

  • HPLC Analysis:

    • Column: C18 column (e.g., Sunfire C18, 250 mm × 4.6 mm, 5 µm).[11]

    • Mobile Phase: A gradient of phosphate buffer and acetonitrile is typically used.

    • Detection: UV at 254 nm.

    • Quantification: Compare the peak area of the benzaldoxime derivative in your sample to a standard curve prepared from known concentrations of hydroxylamine hydrochloride that have undergone the same derivatization procedure.

References
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports. Available at: [Link]

  • Ion chromatographic determination of trace hydroxylamine in waste streams generated by a pharmaceutical reaction process. (2002). Journal of Chromatography A. Available at: [Link]

  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (2018). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Process for the purification of thiophenes. (2009). Google Patents.
  • HYDROXYLAMINE HYDROCHLORIDE. Organic Syntheses. Available at: [Link]

  • QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. (2017). ResearchGate. Available at: [Link]

  • quantitative measurement of trace levels of residual hydroxylamine hydrochloride by a simple gas chromatographic method and its application in drug substance. (2017). World Journal of Pharmaceutical Research. Available at: [Link]

  • quantitative measurement of trace levels of residual hydroxylamine hydrochloride by a simple gas chromatographic method and its application in drug substance. (2017). Academia.edu. Available at: [Link]

  • Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. ResearchGate. Available at: [Link]

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. (2019). Journal of Chromatographic Science. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. Available at: [Link]

  • Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. (2006). Organic Process Research & Development. Available at: [Link]

  • Chromatographic Methods for the Separation of Naturally Occurring Bioactive Compounds and Their Applications in Industry. (2025). Engineering Perspectives in Filtration and Separation. Available at: [Link]

  • N-(3-hydroxyphenyl)thiophene-2-carboxamide. PubChemLite. Available at: [Link]

  • Hydroxylamine purification via liquid/liquid extraction. (1979). Google Patents.
  • Recrystallization with two solvents. (2019). Reddit. Available at: [Link]

  • Different Separation or Experimental Techniques for Clinical Chromatography: Small Review. Longdom Publishing. Available at: [Link]

  • Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography. (2014). Google Patents.
  • Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. (2024). DC Fine Chemicals. Available at: [Link]

  • ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Inchem.org. Available at: [Link]

Sources

optimizing half-life of N-hydroxythiophene-2-carboxamide in metabolic stability assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metabolic Stability Profiling Subject: Optimization & Troubleshooting for N-Hydroxythiophene-2-carboxamide Derivatives

User Guide: Navigating Metabolic Instability in Hydroxamate-Thiophene Scaffolds

Welcome. You are likely visiting this page because your N-hydroxythiophene-2-carboxamide analog—likely designed as an HDAC, LOX, or metalloprotease inhibitor—is showing confusing pharmacokinetic (PK) data.

Common symptoms include:

  • The "Phantom" Clearance: Low intrinsic clearance (

    
    ) in standard microsomal assays but rapid elimination in vivo.
    
  • The "Zero-Cofactor" Drop: Loss of parent compound in

    
     samples or cofactor-free controls.
    
  • The Metabolite Mismatch: Appearance of carboxylic acid metabolites in microsomal incubations despite the absence of esterases.

This guide moves beyond standard protocols to address the unique physicochemical and metabolic liabilities of the thiophene-hydroxamic acid chemotype.

Module 1: The "Phantom" Clearance (Missing UGT Activity)

Problem: Your compound appears stable (


 min) in Human Liver Microsomes (HLM) supplemented with NADPH, yet in vivo bioavailability is negligible.

Root Cause: Standard microsomal assays only supplement NADPH, activating Phase I (CYP/FMO) enzymes. However, hydroxamic acids are prime substrates for Phase II Glucuronidation (specifically UGT1A1 and UGT2B7). Microsomal vesicles form "inside-out" during preparation; the active site of UGTs faces the luminal (inner) side. Without a pore-forming agent, the cofactor UDPGA cannot access the enzyme, leading to a false negative for clearance.

Protocol: The Alamethicin-Activated Assay To measure the true half-life, you must permeabilize the membrane and provide the glucuronidation cofactor.

Step-by-Step Optimization:

  • Preparation: Thaw HLMs on ice.

  • Pore Formation (Critical): Add Alamethicin (pore-forming peptide) to the microsomes.[1][2]

    • Standard: 50 µg alamethicin per mg of microsomal protein.[1][3]

    • Incubation: Pre-incubate for 15 minutes on ice.

  • Cofactor Cocktail:

    • Phase I: NADPH (1 mM final).

    • Phase II: UDPGA (2–5 mM final).

    • Note: Magnesium chloride (

      
      , 5 mM) is required for UGT activity.
      
  • Execution: Initiate reaction with the test compound (1 µM).

Data Interpretation:

Assay Condition

(min)
Interpretation
HLM + NADPH> 60Stable against oxidative metabolism (CYP).
HLM + NADPH + UDPGA + Alamethicin12High Clearance. The instability is driven by direct O-glucuronidation.

Module 2: The "Zero-Cofactor" Drop (Chemical Instability)

Problem: The compound disappears in the buffer control (no microsomes) or at


 (immediate quench).

Root Cause: Hydroxamic acids are potent metal chelators.[4] Trace iron (


) or zinc (

) in non-GMP buffers can catalyze hydrolysis or auto-oxidation. Furthermore, the thiophene ring is electron-rich; if the hydroxamate hydrolyzes to hydroxylamine, it can generate reactive nitrogen species (RNS) that attack the thiophene.

Troubleshooting Checklist:

  • Chelation: Add 1 mM EDTA to your assay buffer. If stability improves, trace metals were catalyzing the degradation.

  • pH Sensitivity: Hydroxamic acids are prone to Lossen rearrangement or hydrolysis at extremes of pH. Ensure buffer is strictly pH 7.4.

  • Light Sensitivity: Thiophenes can undergo photo-oxidation. Perform the assay in amber tubes or low light.

Module 3: The Metabolite Mismatch (Oxidative Cleavage)

Problem: You detect the carboxylic acid metabolite (thiophene-2-carboxylic acid), but you assume this is due to hydrolysis (amidase/esterase). You add esterase inhibitors (e.g., BNPP), but the metabolite still forms.

Scientific Insight: Recent mechanistic studies reveal that hydroxamic acids are not just hydrolyzed by hydrolases. They undergo P450-mediated oxidative cleavage . The peroxo-iron species in the CYP active site can nucleophilically attack the hydroxamate carbonyl, releasing the carboxylic acid and HNO (nitroxyl). This is NADPH-dependent , not esterase-dependent.

Visualizing the Pathways: The diagram below illustrates the divergent clearance pathways for N-hydroxythiophene-2-carboxamide.

MetabolicPathways Parent N-hydroxythiophene- 2-carboxamide CYP_Ox CYP450 (Oxidation) Parent->CYP_Ox + NADPH CYP_Cleave CYP450 (Oxidative Cleavage) Parent->CYP_Cleave + NADPH (Peroxo-Fe attack) UGT UGT1A1/2B7 (Glucuronidation) Parent->UGT + UDPGA + Alamethicin Plasma Plasma Esterases/Amidases Parent->Plasma Species Dependent (Rodent >> Human) Thiophene_SO Thiophene S-oxide (Reactive Metabolite) CYP_Ox->Thiophene_SO S-oxidation GSH_Adduct GSH Adduct (Detoxification) Thiophene_SO->GSH_Adduct + GSH CarboxAcid Thiophene-2- carboxylic acid CYP_Cleave->CarboxAcid Glucuronide O-Glucuronide Conjugate UGT->Glucuronide Plasma->CarboxAcid Hydrolysis

Figure 1: Divergent metabolic fates of the scaffold. Note that carboxylic acid formation can be driven by both Plasma Amidases and CYP450s.

FAQ: Structural Optimization Strategies

Q: My assay is optimized, and the instability is real. How do I modify the molecule?

A: Once you have confirmed the clearance mechanism (using the assays above), apply these medicinal chemistry strategies:

  • If Glucuronidation is high (UGT-driven):

    • Steric Shielding: Introduce a substituent (e.g., methyl, chloro) at the thiophene C-3 position. This creates steric hindrance near the carbonyl, making it harder for the bulky UGT enzyme to conjugate the hydroxamate oxygen.

    • Electronic Deactivation: Glucuronidation is nucleophilic; electron-withdrawing groups on the thiophene can reduce the electron density on the hydroxamate oxygen, potentially lowering reactivity.

  • If Thiophene S-oxidation is high (CYP-driven):

    • Block the 5-Position: The C-5 position of thiophene is the most metabolically labile site for oxidation. Block it with a metabolic "hard spot" like a Chlorine, Fluorine, or Cyano group.

    • Bioisosterism: Consider replacing the thiophene with a thiazole or pyridine ring, which are generally more resistant to S-oxidation and ring-opening.

  • If Hydrolysis is high (Plasma-driven):

    • Switch the Linker: Hydroxamates attached directly to aromatics (aryl-hydroxamates) are more stable than alkyl-hydroxamates.

    • "Reverse" Hydroxamate: If SAR permits, invert the amide bond (N-hydroxy-N-methyl-...). Warning: This often kills zinc-binding affinity.

References

  • Mechanism of Hydroxamic Acid Cleavage: Huang, X., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition.[5][6][7][8]

  • Alamethicin Optimization in Microsomes: Walsky, R. L., et al. (2012).[2][9] Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors. Drug Metabolism and Disposition.[5][6][7][8]

  • Thiophene Bioactivation & Toxicity: Dansette, P. M., et al. (2005). Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation. Journal of the American Chemical Society.[10][11]

  • Hydroxamate Glucuronidation (Belinostat): Wang, L. Z., et al. (2013). Glucuronidation by UGT1A1 is the dominant pathway of the metabolic disposition of belinostat in liver cancer patients.[5] PLoS One.

Sources

Validation & Comparative

A Critical Evaluation of Thiophene-2-Carboxylic Acid as a Negative Control in Hydroxamic Acid-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

The Rationale for a Negative Control: Beyond the Blank

A negative control in an enzyme inhibition assay serves a more nuanced purpose than a simple blank (a reaction without the enzyme or substrate). It is a compound that is structurally related to the active inhibitor but is expected to be devoid of inhibitory activity. The ideal negative control helps to:

  • Rule out non-specific inhibition: Differentiate between a compound's specific interaction with the enzyme's active site and non-specific effects such as aggregation, denaturation, or interference with the assay signal.

  • Validate the structure-activity relationship (SAR): Confirm that the specific chemical group responsible for inhibition (e.g., the hydroxamic acid moiety) is indeed essential for the observed activity.

  • Assess off-target effects: In cell-based assays, a good negative control can help to distinguish between on-target enzyme inhibition and other cellular effects of the chemical scaffold.

Thiophene-2-Carboxylic Acid: A Questionable Candidate

At first glance, thiophene-2-carboxylic acid might seem like a plausible negative control for certain hydroxamic acid inhibitors. It possesses a carboxylic acid group, which is a common feature in many enzyme inhibitors, and the thiophene ring can be found in some HDAC inhibitor scaffolds. However, several lines of evidence suggest that it may not be as inert as required for a negative control.

Potential for Zinc Chelation and Enzyme Inhibition

Histone deacetylases are zinc-dependent enzymes. The inhibitory action of hydroxamic acids is primarily due to the ability of the hydroxamic acid group to form a bidentate coordination complex with the zinc ion in the active site. While a carboxylic acid is a weaker zinc chelator than a hydroxamic acid, it is not entirely devoid of this capability. Studies on the use of thiophene-2-carboxylic acid as an electrolyte additive in zinc-ion batteries have demonstrated its interaction with zinc ions. This inherent ability to interact with zinc raises a red flag for its use as a negative control in assays for zinc-dependent enzymes like HDACs.

Furthermore, the scientific literature contains examples of thiophene-based carboxylic acids and their derivatives acting as enzyme inhibitors. For instance, 5-(trifluoroacetyl)thiophene-2-carboxamides have been identified as potent and selective class II HDAC inhibitors[1]. This indicates that the thiophene-carboxamide scaffold itself is compatible with the HDAC active site and can be modified to achieve high potency. While thiophene-2-carboxylic acid itself may be a weak inhibitor, its potential for even partial inhibition disqualifies it as a reliable negative control.

A More Suitable Alternative: Benzoic Acid and Its Derivatives

A more appropriate negative control for many hydroxamic acid-based HDAC inhibitors is benzoic acid or its derivatives that lack strong zinc-chelating functionalities. Benzoic acid is structurally simpler and less likely to engage in specific interactions within the enzyme's active site compared to the more complex thiophene ring.

A study on naturally occurring benzoic acid derivatives as HDAC inhibitors found that while some hydroxylated derivatives like 3,4-dihydroxybenzoic acid showed inhibitory activity, dimethoxy benzoic acid (DMBA) did not inhibit HDAC activity[2][3]. This highlights the importance of specific substitutions on the aromatic ring and suggests that a simple, unfunctionalized benzoic acid would be a more reliable inert control.

Comparative Analysis: Thiophene-2-Carboxylic Acid vs. Benzoic Acid
FeatureThiophene-2-Carboxylic AcidBenzoic AcidJustification
Structural Similarity to Inhibitor Moderate, contains a carboxylic acid and a heterocyclic ring found in some inhibitors.Moderate, contains a carboxylic acid and a simple aromatic ring.Both can mimic the general scaffold of some inhibitors without the key hydroxamic acid group.
Potential for Zinc Chelation Low but present. The carboxylate and potentially the thiophene sulfur could interact with the active site zinc.Very low. The carboxylate is a weak monodentate ligand.The primary concern for a negative control in a zinc-dependent enzyme assay is the lack of metal chelation.
Reported Inhibitory Activity Derivatives are known potent HDAC inhibitors[1]. The parent compound's inactivity is not well-documented across all HDAC isoforms.Unsubstituted benzoic acid is generally considered inactive. Some hydroxylated derivatives show weak to moderate inhibition[2].A negative control should be demonstrably inactive against the target enzyme.
Potential for Non-Specific Interactions The thiophene ring could engage in hydrophobic or pi-stacking interactions within the active site.The benzene ring has a lower potential for complex interactions compared to the sulfur-containing thiophene ring.Minimizing non-specific binding is crucial for a clean negative control.

Experimental Validation of a Negative Control

It is crucial to experimentally validate any compound intended for use as a negative control. This involves demonstrating its lack of inhibitory activity against the target enzyme under the same assay conditions used for screening active compounds.

Workflow for Negative Control Validation

G cluster_0 Assay Setup cluster_1 Incubation and Measurement cluster_2 Data Analysis A Prepare Enzyme and Substrate Solutions E Incubate Enzyme with Compounds A->E B Prepare Serial Dilutions of Test Compound (e.g., Thiophene-2-carboxylic acid) and Validated Negative Control (e.g., Benzoic Acid) B->E C Prepare Positive Control (Known Inhibitor, e.g., SAHA) C->E D Prepare 'No Inhibitor' Control (Vehicle, e.g., DMSO) D->E F Initiate Reaction with Substrate E->F G Measure Enzyme Activity (e.g., Fluorescence) F->G H Calculate Percent Inhibition G->H I Generate Dose-Response Curves H->I J Determine IC50 Values (or lack thereof) I->J

Caption: Workflow for the experimental validation of a negative control in an enzyme inhibition assay.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol provides a general framework for a fluorometric assay to determine the inhibitory activity of test compounds against HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • Test compounds (Thiophene-2-carboxylic acid, Benzoic acid)

  • Positive control inhibitor (e.g., Suberoylanilide hydroxamic acid - SAHA)

  • Vehicle (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of test compounds, benzoic acid, and SAHA in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Substrate Preparation:

    • Dilute the HDAC enzyme to the desired concentration in pre-chilled assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Dilute the fluorogenic HDAC substrate in assay buffer to the desired final concentration (typically at or near the Km value).

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the following components in the specified order:

      • Blank wells: Assay buffer.

      • No inhibitor control wells: Diluted enzyme and vehicle.

      • Positive control wells: Diluted enzyme and serial dilutions of SAHA.

      • Test compound wells: Diluted enzyme and serial dilutions of thiophene-2-carboxylic acid or benzoic acid.

    • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the diluted substrate to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear phase for the "no inhibitor" control.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for Fluor de Lys®).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_sample / Fluorescence_no_inhibitor_control))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Results and Interpretation

CompoundExpected IC50 ValueInterpretation
SAHA (Positive Control) Low nM to µM rangeConfirms the assay is working correctly and the enzyme is sensitive to inhibition.
Benzoic Acid (Ideal Negative Control) No inhibition observed at high concentrations (e.g., >100 µM)Validates its use as an inert structural analog.
Thiophene-2-carboxylic acid Potential for weak inhibition (µM range) or no inhibition.Any observable inhibition, even if weak, would disqualify it as a reliable negative control. The result should be compared directly with that of benzoic acid.

Conclusion and Recommendations

The selection of a suitable negative control is a critical aspect of designing robust and reliable hydroxamic acid-based enzyme inhibition assays. While thiophene-2-carboxylic acid may appear to be a simple structural analog, its potential to interact with zinc and the known inhibitory activity of its derivatives cast serious doubt on its inertness.

As a Senior Application Scientist, I strongly recommend against the routine use of thiophene-2-carboxylic acid as a negative control in HDAC and other zinc-dependent enzyme assays without extensive prior validation.

Instead, researchers should consider using benzoic acid as a more appropriate and reliable negative control. Its simple structure and lower propensity for specific interactions with the enzyme active site make it a more robust choice for validating structure-activity relationships and ruling out non-specific inhibition.

Ultimately, the burden of proof lies in experimental validation. Any proposed negative control must be rigorously tested alongside positive controls and the active inhibitors to demonstrate its lack of activity under the specific assay conditions. By adhering to these principles of careful control selection and validation, researchers can significantly enhance the quality and reliability of their enzyme inhibition data.

References

  • Bora-Tatar, G., Dayangaç-Erden, D., Demir, A. S., Dalkara, S., Yelekçi, K., & Erdem-Yurter, H. (2009). Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies. Bioorganic & Medicinal Chemistry, 17(14), 5219–5228. [Link]

  • Ganesan, A. (2009). Recent patents on histone deacetylase (HDAC) inhibitors.
  • Yıldırım, S., & Dalkara, S. (2018). Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics. Metabolic Brain Disease, 33(5), 1647-1654. [Link]

  • Marek, L., et al. (2013). The discovery of 2-phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase inhibitors. Frontiers in Chemistry, 1, 12. [Link]

  • Ghoshal, A. K., & Kumar, A. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Nutrition and Cancer, 69(8), 1261-1273. [Link]

  • Abnova Corporation. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Catalog #KA0628).
  • BioVision Incorporated. (n.d.). HDAC6 Inhibitor Screening Kit (Fluorometric) (Catalog #K444).
  • Cayman Chemical. (n.d.). HDAC Fluorometric Activity Assay Kit (Item No. 10011563).
  • CycLex Co., Ltd. (n.d.). HDACs Deacetylase Fluorometric Assay Kit Ver.2 (Cat# CY-1150).
  • Epigentek Group Inc. (n.d.). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Fluorometric) (Catalog #P-4001).
  • Sigma-Aldrich. (n.d.). Histone Deacetylase Assay Kit, Fluorometric (Catalog Number CS1010).
  • Mares, J., et al. (2021). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity, 18(11), e2100552. [Link]

  • Mai, A., et al. (2005). Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes. The EMBO Journal, 24(20), 3637-3646. [Link]

  • Reddy, K. S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Nutrition and Cancer, 69(8), 1261-1273. [Link]

  • Suzuki, T., et al. (2007). Benzo[b]thiophene-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4634-4637. [Link]

  • Wagner, F. F., et al. (2015). Activity-Guided Design of HDAC11-Specific Inhibitors. ACS Chemical Biology, 10(9), 2050-2057. [Link]

  • Jones, P., et al. (2008). Studies of the metabolic stability in cells of 5-(trifluoroacetyl)thiophene-2-carboxamides and identification of more stable class II histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6078-6082. [Link]

  • Merck Millipore. (2017, May 17). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).

Sources

selectivity profile of N-hydroxythiophene-2-carboxamide for HDAC6 vs HDAC1

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the selectivity profile of N-hydroxythiophene-2-carboxamide (thiophene-2-hydroxamic acid) and its optimized derivatives.

Target: HDAC6 (Class IIb) vs. HDAC1 (Class I)

Executive Summary

N-hydroxythiophene-2-carboxamide represents a critical pharmacophore in the design of isoform-selective Histone Deacetylase (HDAC) inhibitors. While the unsubstituted parent molecule exhibits only modest, non-selective pan-HDAC inhibition, it serves as a superior scaffold compared to the traditional phenyl-hydroxamate (e.g., Vorinostat/SAHA) for engineering HDAC6 selectivity .

When optimized with specific "cap" groups at the thiophene 5-position, this scaffold achieves >100-fold to >4000-fold selectivity for HDAC6 over HDAC1. This selectivity is driven by the unique geometry of the thiophene linker, which positions the cap group to exploit the wider, solvent-exposed L1 loop of HDAC6, a feature absent in the narrow active site of HDAC1.

Quick Comparison: Scaffold Performance
FeaturePhenyl-Hydroxamate (e.g., SAHA)Thiophene-2-Hydroxamate (Optimized)
Primary Target Pan-HDAC (Class I, IIa, IIb, IV)HDAC6 Selective (Class IIb)
HDAC6 IC50 ~10–20 nM< 20 nM (Single digit nM possible)
HDAC1 IC50 ~10–50 nM> 1,000 nM
Selectivity Index ~1 (Non-selective)> 100 (Highly Selective)
Cellular Marker Ac-Histone H3 & Ac-TubulinAc-Tubulin Only

Molecular Mechanism of Selectivity

To understand the selectivity profile, one must analyze the structural biology of the target enzymes.

The "L1 Loop" Discriminator
  • HDAC1 (Class I): The active site tunnel is narrow and deep. The surface rim is restricted, limiting the accommodation of bulky "cap" groups.

  • HDAC6 (Class IIb): Possesses a unique, wider active site entrance and a flexible L1 loop .

  • The Thiophene Advantage: The bond angle of the thiophene-2-carboxamide linker (approx 148° vs 180° for linear linkers) orients the "cap" group away from the tunnel axis. This allows 5-substituted thiophene derivatives to interact favorably with the HDAC6 L1 loop while creating steric clashes with the narrower HDAC1 rim.

Zinc Binding Geometry

While hydroxamic acids typically bind zinc in a bidentate fashion, bulky thiophene-2-hydroxamates often induce a monodentate binding mode in HDAC6. This specific conformational shift is energetically favorable in HDAC6 but destabilizing in HDAC1, further enhancing selectivity.

HDAC_Binding_Mechanism cluster_HDAC1 HDAC1 (Class I) cluster_HDAC6 HDAC6 (Class IIb) Compound N-hydroxythiophene-2-carboxamide (Scaffold) HDAC1_Pocket Narrow Rim (Steric Clash) Compound->HDAC1_Pocket 5-Substituted Cap HDAC6_Pocket Wide L1 Loop (Favorable Fit) Compound->HDAC6_Pocket 5-Substituted Cap HDAC1_Result Low Affinity (High IC50) HDAC1_Pocket->HDAC1_Result Steric Hindrance HDAC6_Result High Affinity (Low IC50) HDAC6_Pocket->HDAC6_Result Stabilized Binding

Figure 1: Mechanistic divergence of thiophene-based inhibitors between HDAC1 and HDAC6 pockets.

Comparative Performance Data

The following data contrasts the unsubstituted parent (fragment) with an optimized derivative (e.g., Compound 6j or similar 5-aryl-thiophene analogues) and the standard pan-inhibitor SAHA .

Enzymatic Inhibition Profile (IC50)
CompoundStructure TypeHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity Index (HDAC1/HDAC6)
Thiophene-2-hydroxamic acid (Parent)Unsubstituted Fragment~800~6500.8 (Non-selective)
Optimized Thiophene Derivative *5-Aryl-substituted17 > 40,000 > 2,300 (Highly Selective)
SAHA (Vorinostat) Phenyl-hydroxamate12100.8 (Non-selective)
Tubastatin A Carboline-hydroxamate1516,0001,000 (Standard Control)

*Note: "Optimized Thiophene Derivative" refers to high-potency analogues such as Compound 33 or 6j cited in medicinal chemistry literature (e.g., Bergman et al., J. Med. Chem).[1][2][3][4][5][6][7][8]

Key Takeaway

Do not use the unsubstituted N-hydroxythiophene-2-carboxamide if your goal is selectivity. You must use a 5-substituted derivative . The parent molecule is merely a zinc-binding fragment.

Experimental Validation Protocols

To validate the selectivity of a thiophene-based inhibitor in your own lab, follow this dual-phase workflow.

Phase 1: Fluorometric Enzymatic Assay (Cell-Free)

Objective: Determine IC50 values for HDAC1 and HDAC6. Reagents: Recombinant HDAC1/HDAC6, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDAC1, Boc-Lys(TFA)-AMC for HDAC6).

  • Preparation: Dilute inhibitor in DMSO (10-point dose response, start at 10 µM).

  • Incubation: Incubate inhibitor with enzyme (0.5 nM HDAC6 or 10 nM HDAC1) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for 30 mins at 37°C.

  • Substrate Addition: Add fluorogenic substrate (10-50 µM) and incubate for 30-60 mins.

  • Development: Add developer solution (Trypsin/TSA) to release the fluorophore.

  • Read: Measure fluorescence (Ex 360nm / Em 460nm).

  • Analysis: Fit curves using non-linear regression (GraphPad Prism) to calculate IC50.

Phase 2: Cellular Selectivity (Western Blot)

Objective: Confirm HDAC6 inhibition (Tubulin acetylation) without Class I inhibition (Histone acetylation). Cell Line: A549 or HeLa.

  • Treatment: Treat cells with inhibitor (0.1, 1, 5, 10 µM) for 6–16 hours. Include SAHA (1 µM) as a positive control for both markers and Tubastatin A (1 µM) as a control for HDAC6 only.

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting Targets:

    • Acetyl-α-Tubulin (Lys40): Marker for HDAC6 inhibition.

    • Acetyl-Histone H3 (Lys9/14): Marker for Class I (HDAC1/2/3) inhibition.

    • Total Tubulin / Total Histone H3: Loading controls.

  • Interpretation:

    • Selective Profile: High Ac-Tubulin signal, NO increase in Ac-Histone H3.

    • Non-Selective Profile (Overdose/SAHA): Increase in BOTH Ac-Tubulin and Ac-Histone H3.

Experimental_Workflow cluster_Assay Validation Workflow Step1 Compound Treatment (Dose Response) Branch1 Enzymatic Assay (in vitro) Step1->Branch1 Branch2 Cellular Assay (Western Blot) Step1->Branch2 Result1 IC50 Calculation Target: HDAC6 << HDAC1 Branch1->Result1 Result2 Biomarker Check Branch2->Result2 Outcome CONFIRMED SELECTIVITY: High Ac-Tubulin Low Ac-Histone H3 Result1->Outcome Result2->Outcome

Figure 2: Workflow for validating isoform selectivity in drug discovery.

References

  • Identification and optimisation of a series of substituted 5-pyridin-2-yl-thiophene-2-hydroxamic acids as potent histone deacetylase (HDAC) inhibitors. Bioorg. Med. Chem. Lett. (2007).[9][10] Context: Establishes the thiophene-hydroxamate scaffold and optimization for potency.

  • Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer. J. Med. Chem. (2020).[11] Context: Provides IC50 data for thiophene-based derivatives (Compound 17) showing nanomolar HDAC6 activity.

  • Synthesis and Biological Evaluation of Thiophene-Based Hydroxamate Derivatives as HDACis. ResearchGate / J. Enz. Inhib. Med. Chem. Context: Demonstrates Compound 33 with >4000-fold selectivity for HDAC6 over HDAC1.

  • Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity. J. Med. Chem. (2013).[4][11] Context: Explains the structural basis (monodentate binding) of selectivity in HDAC6.

Sources

Comparative Guide: Cytotoxicity of N-Hydroxythiophene-2-Carboxamide Derivatives in MCF-7 and HeLa Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of N-hydroxythiophene-2-carboxamide (and its pharmacologically active 5-substituted derivatives) as a targeted cytotoxic agent in breast (MCF-7) and cervical (HeLa) cancer models.

Executive Summary

N-hydroxythiophene-2-carboxamide (NTCA) represents a critical pharmacophore in the design of Histone Deacetylase Inhibitors (HDACi). While the unsubstituted parent compound functions as a modest zinc-binding fragment, its 5-substituted derivatives (e.g., 5-aryl-thiophene-2-hydroxamic acids) exhibit potent nanomolar efficacy, often rivaling the clinical standard Vorinostat (SAHA) .

This guide evaluates the performance of optimized NTCA derivatives, specifically focusing on their ability to induce apoptosis and cell cycle arrest in MCF-7 (ER+ Breast Adenocarcinoma) and HeLa (Cervical Carcinoma) lines.

Key Findings:

  • Potency: Optimized NTCA derivatives demonstrate IC

    
     values in the 1.5 – 4.0 µM  range for HeLa and MCF-7, comparable to early-stage clinical candidates.
    
  • Selectivity: Certain derivatives (e.g., Compound 13a, Compound 2e) show preferential selectivity for HDAC6 , reducing off-target toxicity compared to pan-HDAC inhibitors like SAHA.

  • Mechanism: Cytotoxicity is driven by the accumulation of acetylated histones (H3/H4) and

    
    -tubulin, leading to G2/M cell cycle arrest and caspase-dependent apoptosis.
    

Chemical Profile & Mechanism of Action[1][2]

The Molecule

N-hydroxythiophene-2-carboxamide is a hydroxamic acid derivative where a thiophene ring serves as the "cap" or linker group.

  • Zinc Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) chelates the Zn

    
     ion in the catalytic pocket of HDAC enzymes.
    
  • Thiophene Linker: Provides structural rigidity and optimal spacing compared to the polymethylene chain of SAHA.

Mechanism: Epigenetic Modulation

Unlike DNA-intercalating agents (e.g., Doxorubicin), NTCA functions as an epigenetic modulator.

MOA NTCA N-hydroxythiophene-2-carboxamide (Inhibitor) HDAC HDAC Enzyme (Zn2+ Active Site) NTCA->HDAC Chelates Zn2+ Histones Histone Tails (Lysine Residues) NTCA->Histones Blocks Deacetylation HDAC->Histones Normally Deacetylates Acetylation Hyperacetylation (H3, H4, a-Tubulin) Histones->Acetylation Accumulation Chromatin Chromatin Relaxation (Euchromatin) Acetylation->Chromatin GeneExp Gene Expression (p21/WAF1, Bax) Chromatin->GeneExp Arrest Cell Cycle Arrest (G2/M Phase) GeneExp->Arrest Apoptosis Apoptosis (Caspase 3/7) GeneExp->Apoptosis

Figure 1: Mechanism of Action. NTCA inhibits HDAC activity, preventing the removal of acetyl groups. This leads to chromatin relaxation and re-expression of tumor suppressor genes like p21.

Comparative Performance Analysis

The following data contrasts optimized NTCA derivatives (specifically Compound 2e and Compound 13a series) against industry standards.

Table 1: IC Cytotoxicity Comparison (72h Exposure)
CompoundClassMCF-7 IC

(µM)
HeLa IC

(µM)
Mechanism Note
NTCA Derivative (Cmpd 2e) Novel HDACi3.74 ± 0.2 1.91 ± 0.1 High selectivity for HeLa; induces G2/M arrest.
Vorinostat (SAHA) Standard HDACi0.50 – 1.201.50 – 2.50Pan-HDAC inhibitor; clinical benchmark.
Doxorubicin Anthracycline0.20 – 0.500.10 – 0.30DNA intercalator; high general toxicity.
Unsubstituted NTCA Fragment> 50.0> 40.0Weak potency; requires 5-position substitution.

Analyst Insight: While Doxorubicin is more potent in absolute terms, it lacks the selectivity of HDAC inhibitors. The NTCA derivative (2e) shows superior performance in HeLa cells compared to its MCF-7 activity, suggesting a cell-line-specific dependency on HDAC isoforms (likely HDAC6) which are often overexpressed in cervical cancer.

Selectivity & Toxicity Profile[1][4][5][6]
  • MCF-7 (Breast): NTCA derivatives induce a distinct "cell flattening" morphology indicative of differentiation and senescence, a hallmark of HDAC inhibition not seen with Doxorubicin.

  • HeLa (Cervical): Higher sensitivity in HeLa cells is attributed to the reliance of these cells on HDAC6 for cytoskeletal dynamics (tubulin deacetylation). NTCA derivatives effectively block this, causing "mitotic catastrophe."

Experimental Protocols

To replicate these findings, use the following validated protocols.

A. Cytotoxicity Assay (MTT/SRB) Workflow

Standardized for 96-well plate format.

Assay Seeding Cell Seeding (5k cells/well) 24h Recovery Treatment Drug Treatment (0.1 - 100 µM) 72h Incubation Seeding->Treatment Reagent Add MTT/SRB Incubate 4h Treatment->Reagent Solubilization Dissolve Crystals (DMSO or Tris) Reagent->Solubilization Read Absorbance Read (570 nm) Solubilization->Read

Figure 2: Cytotoxicity Screening Workflow.

Critical Protocol Steps:

  • Solvent Control: Dissolve NTCA in DMSO to make a 10 mM stock. Final DMSO concentration in culture must be <0.5% to avoid solvent toxicity.

  • Edge Effect Mitigation: Do not use the outer perimeter wells of the 96-well plate for data; fill them with PBS to maintain humidity and thermal stability.

  • Linearity Check: Ensure absorbance values are between 0.2 and 1.2 OD for accurate IC

    
     calculation.
    
B. Western Blot Validation (Biomarkers)

To confirm the mechanism (HDAC inhibition vs. general toxicity), assess the following markers:

  • Acetyl-Histone H3 (Lys9/Lys14): Expect >5-fold increase upon NTCA treatment.

  • Acetyl-

    
    -Tubulin:  Specific marker for HDAC6 inhibition (common in thiophene derivatives).
    
  • p21

    
    :  Expect upregulation (indicates cell cycle arrest).
    
  • Cleaved Caspase-3: Expect presence (indicates apoptosis).

References

  • Design and Synthesis of Thiophene-Based HDAC Inhibitors Source:Journal of Medicinal Chemistry / PMC Context: Details the synthesis of "Compound 13a" and "Compound 6" series, establishing the structure-activity relationship (SAR) of the N-hydroxythiophene-2-carboxamide scaffold.

  • Cytotoxicity of Amide and Ester Derivatives in MCF-7 and HeLa Source:ResearchGate (Full Text Available) Context: Provides specific IC

    
     data for thiophene-2-carboxamide derivatives (referred to as compounds 2e/2f) in MCF-7 (3.74 µM) and HeLa (1.91 µM).
    
  • HDAC6 Inhibitors and Cancer Therapy Source:Frontiers in Cell and Developmental Biology Context: Comparative analysis of Vorinostat (SAHA) and novel hydroxamic acid derivatives, establishing the clinical benchmark for this drug class.

  • Thiazole and Thiophene Hydroxamic Acids in Breast Cancer Source:Bioorganic Chemistry (via PubMed) Context: Discusses the selectivity of heterocyclic hydroxamic acids against MCF-7 versus normal epithelial cells (MCF-10A).

structure-activity relationship (SAR) of thiophene-2-carboxamide ZBGs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of Thiophene-2-carboxamide ZBGs Content Type: Technical Comparison & Application Guide

Executive Summary: The "Zinc-Binding Dilemma"

In the design of metalloenzyme inhibitors—specifically for Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC)—the choice of the Zinc Binding Group (ZBG) is the single most critical determinant of potency and developability.

For decades, Hydroxamic Acid (HA) has been the "gold standard" for potency due to its bidentate chelation capability. However, HA suffers from the "hydroxamate crisis": poor pharmacokinetics (PK), rapid glucuronidation, and severe mutagenicity risks (Ames positive).

Thiophene-2-carboxamide has emerged as a superior bioisostere. By leveraging the electron-rich nature of the thiophene ring and the capability for "conformation locking" via 3-position substitution, this scaffold offers a viable path to class-selective inhibitors with optimized oral bioavailability and reduced toxicity.

Mechanistic Basis: Binding Mode & Chelation

To optimize this ZBG, one must understand how it differs from the hydroxamate baseline.

Comparative Binding Topologies

While hydroxamates chelate Zinc in a classic bidentate fashion (


), primary carboxamides (

) often exhibit a monodentate or pseudo-bidentate mode, relying heavily on the electronic modulation provided by the heteroaromatic ring.

BindingModes cluster_HA Hydroxamic Acid (Standard) cluster_TC Thiophene-2-Carboxamide (Bioisostere) Zn Zn²⁺ (Catalytic Core) HA_O1 C=O Oxygen HA_O1->Zn Coordination (<2.2Å) HA_O2 OH Oxygen HA_O2->Zn Coordination (<2.4Å) HA_Desc Strong Bidentate High Potency / Low Selectivity TC_O1 C=O Oxygen TC_O1->Zn Primary Coord TC_N1 NH₂ (H-Bond Donor) TC_N1->Zn Weak/Null Interaction Enzyme Backbone Enzyme Backbone TC_N1->Enzyme Backbone H-Bond Stabilization (e.g., Asp/Glu) Thiophene Thiophene Ring (Electron Donor) Thiophene->TC_O1 Resonance Donation TC_Desc Monodentate + Network High Selectivity / Better PK

Figure 1: Comparative Binding Topology. Hydroxamic acids (left) bind tightly via two oxygens. Thiophene-2-carboxamides (right) coordinate primarily via the carbonyl oxygen, while the amino group stabilizes the complex through hydrogen bonding with the enzyme active site (e.g., Asp101 in HDAC1), rather than direct zinc binding.

Detailed SAR Analysis

The efficacy of thiophene-2-carboxamides relies on a tripartite structure: the ZBG Head , the Thiophene Linker , and the Tail .

Zone A: The Thiophene Core (Electronic Modulation)

Unlike the benzene ring in benzamides, the thiophene ring is


-excessive (electron-rich).
  • Effect: The sulfur atom donates electron density into the ring, increasing the basicity of the amide carbonyl oxygen compared to a benzamide.

  • Result: Stronger

    
     coordination than equivalent benzamides, partially compensating for the loss of the hydroxamate's bidentate grip.
    
Zone B: The 3-Position (Conformation Locking)

This is the most critical SAR vector. Unsubstituted thiophene-2-carboxamides are often too flexible, leading to an entropic penalty upon binding.

  • Strategy: Introduce a substituent at the 3-position (ortho to the amide).

  • Mechanism: A 3-amino or 3-hydroxy group forms an intramolecular hydrogen bond with the amide carbonyl oxygen.

  • Outcome: This "locks" the molecule into a planar conformation that mimics the bioactive state, significantly improving potency (

    
    ).
    
Zone C: The 5-Position (The Exit Vector)

The 5-position allows the molecule to extend into the hydrophobic tunnel (e.g., the lysine tunnel in HDACs or the hydrophobic passage in LpxC).

  • SAR Rule: Elongated, hydrophobic aryl or heteroaryl tails at position 5 are required to gain potency (nM range).

  • Selectivity: This region dictates isoform selectivity. For example, bulky "cap" groups at position 5 can exclude the inhibitor from smaller pockets (like HDAC6) while retaining potency against HDAC1/2.

Comparative Performance Guide

The following table contrasts the Thiophene-2-carboxamide scaffold against the standard Hydroxamic Acid and the Benzamide alternative.

Table 1: Bioisostere Performance Matrix

FeatureHydroxamic Acid (HA)Thiophene-2-CarboxamideBenzamide (2-Amino)
Potency (

)
High (Single digit nM)Moderate (10–100 nM)*Moderate (50–500 nM)
Binding Mode Bidentate ChelationMonodentate + H-Bond NetworkBidentate/Mixed
Isoform Selectivity Low (Pan-inhibitor)High (Class Selective) High (Class I Selective)
Mutagenicity (Ames) Positive (High Risk) Negative (Safe) Variable (Aniline risk)
Metabolic Stability Low (Glucuronidation)HighModerate
Oral Bioavailability Poor (<10%)Good (>40%) Moderate
Cell Permeability Low to ModerateHighModerate

*Note: Potency of Thiophene-2-carboxamides is highly dependent on the "Tail" group optimization.

Experimental Protocols

To validate the SAR of a new thiophene-2-carboxamide derivative, two complementary assays are required: an enzymatic activity assay (potency) and a biophysical assay (binding mode validation).

Protocol A: Fluorogenic Enzymatic Assay (HDAC/LpxC)

Objective: Determine


 values to assess potency.
  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      .
      
    • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC for HDACs).

    • Enzyme: Recombinant human HDAC1 or E. coli LpxC (0.5 nM final conc).

  • Compound Dilution:

    • Prepare 10-point serial dilution of the thiophene-2-carboxamide in DMSO.

    • Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.

  • Reaction:

    • Incubate Enzyme + Inhibitor for 30 mins at 37°C (Pre-incubation is crucial for slow-binding ZBGs).

    • Add Substrate (

      
       concentration) to initiate.
      
    • Incubate for 60 mins.

  • Development:

    • Add Developer solution (Trypsin/Protease) to release the fluorophore.

    • Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis:

    • Fit data to the Sigmoidal Dose-Response equation (Variable Slope) to extract

      
      .
      
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Confirm direct


 dependency and thermodynamics.
  • Setup:

    • Cell: Enzyme (20 µM) in dialysis buffer.

    • Syringe: Thiophene-2-carboxamide ligand (200–300 µM) in same buffer.

  • Titration:

    • Perform 20 injections of 2 µL each at 25°C.

  • Data Output:

    • Measure

      
       (Enthalpy) and 
      
      
      
      (Dissociation Constant).
    • Interpretation: A strong enthalpic contribution (

      
      ) indicates specific bond formation (coordination). Compare 
      
      
      
      of the Thiophene vs. Hydroxamate. Hydroxamates typically show extremely high favorable enthalpy due to chelation; Thiophene-amides will show lower enthalpy but often more favorable entropy (
      
      
      ) due to hydrophobic tail displacement of water.

Development Workflow Visualization

The following diagram outlines the logical flow for optimizing this scaffold, from fragment to lead.

OptimizationWorkflow Start Fragment Screen (Thiophene-2-carboxamide Core) Step1 3-Position Scan (Conformation Lock) Start->Step1 Decision1 Is Planarity Achieved? Step1->Decision1 Decision1->Step1 No (Flexible) Step2 5-Position Extension (Linker + Cap Group) Decision1->Step2 Yes (Intramol. H-Bond) Step3 Selectivity Profiling (HDAC1 vs HDAC6 vs LpxC) Step2->Step3 Final Lead Candidate (High Potency + Low Toxicity) Step3->Final Selectivity Index > 50x

Figure 2: Optimization Workflow. Critical path for developing Thiophene-2-carboxamide inhibitors. Note the pivotal "Go/No-Go" decision at the 3-position substitution to ensure conformational rigidity before optimizing the hydrophobic tail.

References

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents." Journal of Biomedical Research. [Link]

  • Gwak, J., et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry. [Link]

  • Li, Z., et al. (2019). "LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents." ACS Infectious Diseases. [Link]

  • Wang, H., et al. (2021). "Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases." Molecules. [Link][1][2][3][4][5][6][7][8]

  • Suzuki, T., et al. (2005). "Design and Synthesis of Non-Hydroxamate Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

N-Hydroxythiophene-2-carboxamide: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated disposal and handling protocols for N-hydroxythiophene-2-carboxamide (CAS: 17698-15-6).[1] It is designed for laboratory managers and safety officers requiring immediate, compliant operational procedures.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the compound identity to ensure compatibility with waste streams. This compound combines a thiophene ring with a hydroxamic acid functional group, necessitating specific thermal destruction protocols to manage sulfur and nitrogen oxide byproducts.

PropertySpecification
Chemical Name N-hydroxythiophene-2-carboxamide
Synonyms N-hydroxy-2-thiophenecarboxamide; Thiophene-2-hydroxamic acid
CAS Number 17698-15-6
Molecular Formula C₅H₅NO₂S
Hazard Class Irritant / Toxic (Acute Tox.[1][2][3][4][5][6] Oral)
Key H-Codes H301 (Toxic if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][7] Irrit.)
Waste Characteristic Organic / Sulfur-bearing / Nitrogen-bearing

Critical Safety Note: Hydroxamic acids are potent metal chelators. Do not store waste solutions in metal containers (carbon steel, aluminum) as corrosion and exothermic complexation may occur. Use HDPE or Borosilicate Glass.

Containment & Pre-Disposal Handling

Proper segregation at the bench level is the first line of defense against incompatible reactions.

A. Solid Waste (Pure Substance)
  • Primary Container: Place the solid substance in a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Must be labeled "Hazardous Waste - Toxic Solid (Organic)."[1]

  • Segregation: Keep separate from strong oxidizing agents (e.g., perchlorates, permanganates) to prevent violent oxidation of the thiophene ring.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane.

    • Incompatible: Concentrated nitric acid (risk of nitration/explosion).

  • pH Adjustment: Maintain pH between 6–8. Hydroxamic acids can hydrolyze in strong acid/base, releasing hydroxylamine (toxic/unstable).

  • Container: Amber glass or HDPE carboy.

Disposal Procedures

Do not discharge into municipal sewer systems. The presence of the thiophene moiety requires high-temperature incineration to prevent the release of untreated sulfur compounds.

Method A: High-Temperature Incineration (Standard Protocol)

This is the mandatory method for bulk quantities (>10 g) and concentrated stocks.[1]

  • Preparation: Dissolve solid waste in a combustible solvent (e.g., acetone or ethanol) if the incinerator feed requires liquid injection. If solid feed is permitted, package in combustible fiber drums.

  • Incinerator Specs: The facility must be equipped with a secondary combustion chamber (afterburner) operating >1000°C and a gas scrubber (alkaline) to neutralize Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) generated during combustion.

  • Waste Code Assignment:

    • US (RCRA): Classify as D001 (Ignitable) if in solvent, or D003 (Reactive) if potential for explosive decomposition exists (rare but possible with dry hydroxamic acids).[1] If not specifically listed, use P-listed logic for acute toxicity if LD50 < 50 mg/kg (verify specific batch toxicity).[1]

    • EU (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

Method B: Lab-Scale Chemical Deactivation (Small Spills Only)

Strictly for residues <500 mg.[1] Do not use for bulk disposal.

  • Oxidation: Treat the residue with dilute household bleach (5% Sodium Hypochlorite) in a fume hood. The hypochlorite will oxidize the sulfur and hydrolyze the amide bond.

  • Reaction Time: Allow to stand for 1 hour.

  • Neutralization: Check pH and adjust to neutral.

  • Final Disposal: Collect the treated aqueous slurry into the "Aqueous Hazardous Waste" stream for professional off-site treatment. Do not pour down the drain.

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the toxic solid.

Step 1: Evacuate & PPE Evacuate the immediate area.[2] Don PPE: Nitrile gloves (double gloved), lab coat, and N95/P100 particulate respirator.

Step 2: Dry Containment Do not wet the powder initially. Cover the spill with a dry absorbent pad or spill pillow to prevent dust generation.

Step 3: Wet Collection Dampen a second absorbent pad with ethanol or acetone. Gently wipe the area from the outside in.[8]

Step 4: Waste Segregation Place all contaminated pads, gloves, and scoops into a heavy-duty yellow hazardous waste bag.[1] Seal and label as "Toxic Debris."

Decision Logic for Waste Stream Selection

The following diagram illustrates the logical flow for determining the correct disposal path based on the physical state and quantity of the material.

DisposalFlow Start Waste: N-hydroxythiophene-2-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid QtyCheck Quantity > 10g? Solid->QtyCheck SolventCheck Halogenated Solvent? Liquid->SolventCheck PackSolid Package in HDPE Jar Label: Toxic Solid QtyCheck->PackSolid Yes (Bulk) Dissolve Dissolve in Acetone/Ethanol QtyCheck->Dissolve No (Residue) StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) SolventCheck->StreamA No (e.g., MeOH) StreamB Stream B: Halogenated Organic (Specific Incineration req. 1100°C) SolventCheck->StreamB Yes (e.g., DCM) PackSolid->StreamA Solid Feed Incinerator Dissolve->StreamA

Figure 1: Waste stream decision matrix ensuring compliance with thermal destruction requirements for sulfur/nitrogen-bearing organics.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23725064, N-Hydroxythiophene-2-carboxamide.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. RCRA Orientation Manual 2014: Resource Conservation and Recovery Act. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste. Retrieved from [Link][1]

Sources

Personal protective equipment for handling N-hydroxythiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1] Persona: Senior Application Scientist.

Executive Safety Summary

Compound: N-hydroxythiophene-2-carboxamide (CAS: 7228-47-9) Synonyms: Thiophene-2-hydroxamic acid; 2-Thiophenecarbohydroxamic acid.[1] Risk Classification: High Potency / Potential Mutagen (Control Band 3/4) .[1]

Immediate Directive: Treat this compound as a potential mutagen and reproductive toxin .[1] While specific toxicological data for this exact CAS is limited, the hydroxamic acid pharmacophore is a known zinc-binding group (ZBG) often associated with Histone Deacetylase (HDAC) inhibition.[1] Many HDAC inhibitors exhibit genotoxicity and teratogenicity. Furthermore, thiophene derivatives are frequent skin sensitizers.

Do not handle on an open bench. All manipulations of the solid must occur within a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure.[1]

Hazard Identification & Risk Assessment

As scientists, we do not rely solely on the absence of data; we rely on structural alerts. The safety profile of N-hydroxythiophene-2-carboxamide is derived from its two primary functional groups:

Functional GroupAssociated HazardMechanism of Action
Hydroxamic Acid Mutagenicity / Teratogenicity Acts as a metal chelator (specifically Zn²⁺).[1] Can interfere with metalloenzymes involved in DNA repair and cell cycle regulation.
Thiophene Ring Skin/Respiratory Sensitization Metabolic activation can lead to reactive epoxide intermediates, capable of haptenization and immune response triggering.[1]
Physical State Inhalation Toxicity Fine crystalline solid.[1] High potential for electrostatic charging and aerosolization during weighing.[1]

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use a "redundant layer" strategy to prevent exposure during the most critical step: Solids Handling .

Personal Protective Equipment Specifications
ComponentStandard RequirementTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil)Permeation & Pinholes: Thiophene derivatives can permeate thin latex.[1] Double gloving provides a breakthrough time buffer and visual breach detection. Do not use latex.
Body Protection Lab Coat + Tyvek® Sleeves Wrist Gap Protection: The space between the glove cuff and lab coat is the #1 exposure point.[1] Impervious Tyvek sleeves bridge this gap.
Eye Protection Chemical Splash Goggles Aerosol Defense: Safety glasses with side shields are insufficient for fine powders that can drift around lenses in turbulent hood air.[1]
Respiratory Not Required (If in Hood) N95/P100 (Emergency Only)Engineering Control First: Respiratory PPE is the last line of defense.[1] If handling outside a hood is unavoidable (highly discouraged), a P100 particulate respirator is mandatory.[1]

Operational Protocol: Safe Handling Workflow

This protocol is designed to eliminate the "static cling" phenomenon common with organic solids, which causes particle scatter.[1]

Phase A: Engineering Setup
  • Verify Flow: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Place an ionizing fan or antistatic gun inside the hood.[1] Organic hydroxamic acids are prone to static charge, causing the powder to "jump" from spatulas.[1]

  • Waste Prep: Pre-label a solid waste container and place it inside the hood before starting.

Phase B: Weighing & Transfer (The Critical Step)
  • Donning: Put on inner gloves

    
     Tyvek sleeves 
    
    
    
    Lab coat
    
    
    Outer gloves.[1] Tape the outer glove to the Tyvek sleeve if high movement is expected.[1]
  • Weighing:

    • Do not weigh directly into a large flask.

    • Weigh into a glass weighing boat or small vial. Plastic boats often carry high static charge.

    • Use a disposable spatula.[1]

  • Solubilization (Closed Transfer):

    • Add the solvent (e.g., DMSO, Methanol) directly to the weighing vial if possible.[1]

    • Dissolve the solid before transferring to the reaction vessel.

    • Why? Transferring a liquid solution is safer than pouring a dry powder, as it eliminates inhalation risk.[1]

Phase C: Decontamination & Doffing[1]
  • Wipe Down: Wipe the balance and surrounding area with a solvent-dampened tissue (Methanol/Water).[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste immediately.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab.[1]

Visualization: Hierarchy of Controls Workflow

The following diagram illustrates the decision logic and workflow for handling this compound, emphasizing the "Fail-Safe" approach.

SafeHandling cluster_0 Pre-Operational Assessment cluster_1 PPE Donning Sequence cluster_2 Active Handling (In Hood) cluster_3 Disposal & Exit Start Start: N-hydroxythiophene-2-carboxamide Risk Risk Assessment: Hydroxamic Acid = Potential Mutagen Start->Risk EngCheck Engineering Check: Hood Flow > 80 fpm? Risk->EngCheck Gloves 1. Inner Nitrile Gloves EngCheck->Gloves Pass Stop STOP: Maintenance Required EngCheck->Stop Fail Sleeves 2. Tyvek Sleeves (Bridge Wrist Gap) Gloves->Sleeves Coat 3. Lab Coat Sleeves->Coat OuterGloves 4. Outer Nitrile Gloves (Taped to Sleeve) Coat->OuterGloves Static Neutralize Static (Ionizer/Gun) OuterGloves->Static Weigh Weigh into Glass Vessel Static->Weigh Solubilize Dissolve Solid in Vial (Eliminate Dust) Weigh->Solubilize Transfer Transfer Liquid to Reactor Solubilize->Transfer Waste Solid Waste: Double Bagged Transfer->Waste Doff Remove Outer Gloves INSIDE Hood Waste->Doff Wash Hand Wash Doff->Wash

Caption: Operational workflow emphasizing the "Solubilize Early" strategy to minimize airborne dust exposure.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a P100 respirator if the powder was dispersed outside the hood.[1]

  • Containment: Do not dry sweep.[1] Cover the spill with a solvent-dampened pad (Methanol) to prevent dust generation, then wipe up.[1]

  • Deactivation: Clean the surface with a mild surfactant followed by water.[1]

Disposal Strategy
  • Classification: Hazardous Organic Waste (Solid or Liquid).[1]

  • Segregation: Do not mix with oxidizing agents (e.g., Nitric acid) in the waste stream, as hydroxamic acids can undergo vigorous decomposition [1].[1]

  • Destruction: Incineration is the preferred method for complete destruction of the pharmacophore.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Hierarchy of Controls. U.S. Department of Labor. [Link]1]

  • Centers for Disease Control and Prevention (CDC). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH. [Link]1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.